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  • Product: 2,3-Methylenedioxy 6-nitrobenzoic acid

Core Science & Biosynthesis

Foundational

2,3-Methylenedioxy 6-nitrobenzoic acid CAS number and molecular weight

This technical guide details the chemical identity, synthesis, and application of 6-Nitro-1,3-benzodioxole-5-carboxylic acid , commonly referred to in literature as 6-Nitropiperonylic acid . Nomenclature Alert: The desig...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 6-Nitro-1,3-benzodioxole-5-carboxylic acid , commonly referred to in literature as 6-Nitropiperonylic acid .

Nomenclature Alert: The designation "2,3-methylenedioxy" in the topic request likely refers to the positions of the dioxy bridge relative to the benzene ring when numbering the carboxylic acid as position 1. In standard IUPAC nomenclature for the fused benzodioxole system, the carboxyl group is at position 5, and the nitro group is at position 6. This guide focuses on CAS 716-32-5 , which is the commercially and synthetically significant isomer matching this substitution pattern.

[1][2][3]

Part 1: Chemical Identity & Physical Properties[1][4]

This compound serves as a critical scaffold in the synthesis of quinolone antibiotics and other heterocyclic pharmaceutical intermediates.

Core Data Sheet
PropertySpecification
Chemical Name 6-Nitro-1,3-benzodioxole-5-carboxylic acid
Common Synonyms 6-Nitropiperonylic acid; 4,5-Methylenedioxy-2-nitrobenzoic acid
CAS Number 716-32-5
Molecular Weight 211.13 g/mol
Molecular Formula C₈H₅NO₆
Appearance Yellow to light orange crystalline powder
Melting Point 203–206 °C (dec.)[1]
Solubility Soluble in DMSO, Methanol, dilute Alkali; Sparingly soluble in Water
Structural Identifiers
TypeString
SMILES O=C(O)C1=CC2=C(OCO2)C=C1=O
InChI InChI=1S/C8H5NO6/c10-8(11)5-1-4-2-3-15-7(4)6(5)9(12)13/h1-2H,(H,10,11)
InChI Key OYWDFLIPTKVKKY-UHFFFAOYSA-N (Methyl ester derivative key for ref)

Part 2: Structural Analysis & Reactivity

The molecule features a 1,3-benzodioxole core (methylenedioxybenzene) substituted with a carboxylic acid and a nitro group.[2]

Regiochemistry of Nitration

The synthesis of this compound relies on the directing effects of the substituents on the precursor, Piperonylic acid (3,4-methylenedioxybenzoic acid).

  • Methylenedioxy Group: Strongly activating, ortho/para directing.[3]

  • Carboxylic Acid: Deactivating, meta directing.

Substitution Logic:

  • Position 6 (Target): This position is para to the ether oxygen at position 3 and ortho to the carboxylic acid. The strong activating effect of the ether oxygen dominates, directing the electrophile (

    
    ) to this position.
    
  • Position 2: Blocked by the methylene bridge.

  • Position 4: Technically ortho to the ether oxygen at position 3, but sterically hindered by the adjacent carboxylic acid ("buttressing effect").

Structural Diagram (Graphviz)

ChemicalStructure cluster_regio Regioselectivity Factors Precursor Piperonylic Acid (1,3-Benzodioxole-5-carboxylic acid) Reagents HNO3 / H2SO4 (Nitration) Precursor->Reagents Activation Intermediate Sigma Complex (Electrophilic Attack at C6) Reagents->Intermediate NO2+ Attack Product 6-Nitropiperonylic Acid (CAS 716-32-5) Intermediate->Product -H+ (Aromatization) Fact1 Ether Oxygen (Pos 3) Directs Para to C6 Fact1->Intermediate Fact2 COOH (Pos 5) Directs Meta (weakly)

Caption: Electrophilic aromatic substitution pathway highlighting the regioselective nitration of piperonylic acid.

Part 3: Synthesis Protocol

This protocol outlines the laboratory-scale synthesis of 6-Nitropiperonylic acid via the nitration of piperonylic acid.

Safety Pre-Check
  • Hazard: Concentrated Nitric Acid is a strong oxidizer and corrosive. The reaction is exothermic.

  • PPE: Fume hood, butyl rubber gloves, face shield, and lab coat required.

Step-by-Step Methodology
  • Preparation of Nitrating Mixture:

    • In a round-bottom flask equipped with a magnetic stirrer and thermometer, cool 20 mL of Concentrated Nitric Acid (HNO₃) to 0–5 °C using an ice-salt bath.

    • Expert Insight: Maintaining low temperature is crucial to prevent dinitration or oxidative cleavage of the methylenedioxy bridge.

  • Addition of Substrate:

    • Slowly add 5.0 g (30 mmol) of Piperonylic acid (CAS 94-53-1) portion-wise to the stirred acid.

    • Ensure the internal temperature does not exceed 10 °C . The addition should take approximately 15–20 minutes.

  • Reaction Phase:

    • Once addition is complete, allow the mixture to warm gradually to 20 °C (Room Temperature) .

    • Stir for 2 hours . A yellow precipitate typically begins to form as the reaction progresses.

  • Quenching & Isolation:

    • Pour the reaction mixture carefully onto 100 g of crushed ice/water with vigorous stirring.

    • Allow the suspension to stand for 30 minutes to ensure complete precipitation.

    • Filter the solid using a Buchner funnel under vacuum.

  • Purification:

    • Wash the filter cake copiously with cold water until the filtrate is neutral (pH ~7).

    • Recrystallization: Dissolve the crude solid in boiling Ethanol/Water (1:1) or Methanol . Cool to crystallize.

    • Dry the purified crystals in a vacuum oven at 50 °C.

Expected Results
  • Yield: 85–90%

  • Purity: >98% (HPLC)

  • Characterization: 1H NMR should show two singlets in the aromatic region (para relationship relative to bridge, but actually para to each other in the 6-nitro isomer context of the benzene ring), and the methylene singlet.

Part 4: Applications in Drug Development

6-Nitro-1,3-benzodioxole-5-carboxylic acid is a versatile "Ortho-Nitro Benzoic Acid" equivalent, enabling specific heterocycle formations.

Synthesis of Quinolones

The primary utility is in the synthesis of antibacterial agents. The nitro group can be reduced to an amine, followed by cyclization.

  • Workflow:

    • Esterification: Conversion to methyl ester.

    • Reduction: Nitro

      
       Amino (using 
      
      
      
      or
      
      
      ).
    • Gould-Jacobs Reaction: Reaction with alkoxymethylenemalonate to form the quinolone core (e.g., Oxolinic acid analogs).

Access to Amino-Benzodioxoles

Reduction yields 5-amino-6-carboxy-1,3-benzodioxole , a precursor for:

  • Quinazolines: Via reaction with urea or formamide.

  • Benzodiazepines: Through multi-step condensations.

Application Logic Diagram

Applications Start 6-Nitro-1,3-benzodioxole-5-COOH (CAS 716-32-5) Step1 Reduction (-NO2 -> -NH2) Start->Step1 Intermediate 6-Amino Derivative Step1->Intermediate PathA Route A: Cyclization (with Alkoxymethylenemalonate) Intermediate->PathA PathB Route B: Condensation (with Urea/Amides) Intermediate->PathB ProductA Quinolone Antibiotics (e.g., Oxolinic Acid analogs) PathA->ProductA ProductB Quinazolines (Antitumor/Antiviral) PathB->ProductB

Caption: Synthetic utility tree demonstrating the conversion of the nitro-acid scaffold into bioactive heterocycles.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7196, Piperonylic acid. Retrieved from [Link]

  • Organic Syntheses. (1936). Piperonylic Acid.[4][5][6] Org. Synth. 16, 55. Retrieved from [Link]

Sources

Exploratory

Solubility Profile & Crystallization Thermodynamics of 6-Nitropiperonylic Acid

The following technical guide details the solubility profile, thermodynamic modeling, and purification strategies for 6-Nitropiperonylic Acid (6-NPA) . This document is structured to serve as a foundational protocol for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic modeling, and purification strategies for 6-Nitropiperonylic Acid (6-NPA) . This document is structured to serve as a foundational protocol for process chemists and researchers optimizing API intermediates.

Technical Whitepaper | Process Chemistry & Engineering

Executive Summary

6-Nitropiperonylic acid (CAS: 712-97-0) is a critical intermediate in the synthesis of phosphodiesterase inhibitors (e.g., Tadalafil analogs) and various agrochemicals. Despite its synthetic importance, comprehensive peer-reviewed solubility data is often proprietary or fragmented.

This guide synthesizes available qualitative data with standard physicochemical principles to establish a predictive solubility landscape . It provides a rigorous experimental protocol for determining precise mole-fraction solubility and applies thermodynamic models (Apelblat, Van’t Hoff) to optimize recrystallization processes.

Physicochemical Characterization

Understanding the solute's nature is the first step in solvent selection. 6-NPA combines a polar carboxylic acid tail with a lipophilic methylenedioxy-fused benzene ring, modified by a strong electron-withdrawing nitro group.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula

Moderate Molecular Weight (211.13 g/mol )
pKa (Predicted) ~2.5 – 3.0Acidic; pH-dependent solubility in aqueous media.
H-Bond Donors 1 (-COOH)High affinity for protic solvents (Alcohols).
H-Bond Acceptors 6 (NO2, Oxygens)Good interaction with polar aprotic solvents (DMSO).
Crystal Lattice High Lattice EnergyNitro groups often facilitate

-

stacking, requiring higher temperatures to disrupt the lattice.

Solubility Landscape: Solvent Screening

Based on the "Like Dissolves Like" principle and empirical data for analogous nitro-benzoic acid derivatives, the solubility profile of 6-NPA is categorized below.

Qualitative Solubility Profile
  • High Solubility (Solvents): Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF).[1]

    • Mechanism: Strong dipole-dipole interactions and H-bond acceptance disrupt the crystal lattice effectively even at room temperature.

  • Temperature-Dependent (Crystallization Solvents): Ethanol, Methanol, Ethyl Acetate, Acetonitrile.[2]

    • Mechanism: Moderate solubility at 25°C, increasing significantly at boiling point (

      
      ). This steep solubility curve is ideal for cooling crystallization.
      
  • Low/Anti-Solvents: Water (at low pH), n-Hexane, Toluene.

    • Mechanism: The hydrophobic aromatic core repels water, while the polar nitro/acid groups repel non-polar hydrocarbons.

Quantitative Data Template (Process Design)

Note: Exact mole fraction (


) values must be determined experimentally (see Section 4). The following trends are characteristic of this compound class.
Solvent

(298.15 K) Solubility

(Reflux) Solubility
Suitability
Ethanol ModerateHighExcellent (Recrystallization)
Water Insoluble (< 0.1 mg/mL)LowAnti-solvent
Ethyl Acetate Low-ModerateHighGood (Extraction)
DMSO Very HighVery HighSolvent (Reaction only)

Experimental Protocol: Solubility Determination

To generate precise data for the Apelblat Model , researchers must perform a dynamic laser monitoring solubility experiment. This method is superior to gravimetric analysis for generating continuous temperature-solubility curves.

Reagents & Setup
  • Solute: 6-Nitropiperonylic Acid (Purity >99.0% by HPLC).

  • Solvents: HPLC Grade (Ethanol, Methanol, Ethyl Acetate).

  • Apparatus: Jacketed glass vessel (50 mL) with overhead stirrer, laser transmissometer, and programmable circulating water bath (accuracy

    
     0.05 K).
    
Workflow Diagram

The following DOT diagram outlines the self-validating experimental loop.

SolubilityProtocol Start Start: Weigh Excess 6-NPA Mix Add Solvent (Known Mass) Set T_start (e.g., 293K) Start->Mix Heat Ramp Temp (0.5 K/min) Agitation 400 rpm Mix->Heat Laser Laser Monitoring Detect Transmissivity Spike Heat->Laser Dissolve Full Dissolution Point (T_eq) Record Temperature Laser->Dissolve Laser Intensity Max Calc Calculate Mole Fraction (x_i) Dissolve->Calc Repeat Add Solvent Aliquot (Dilution Method) Repeat->Heat Model Fit to Apelblat Equation Repeat->Model Sufficient Data (n>10) Calc->Repeat Next Data Point

Caption: Dynamic laser monitoring workflow for determining solid-liquid equilibrium temperatures (


).
Calculation

The mole fraction solubility (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) is calculated as:


Where

are masses of solute and solvent, and

are their molar masses.[1][3][4][5][6][7][8]

Thermodynamic Modeling

Once experimental data (


 vs. 

) is obtained, it must be correlated to predict solubility at unmeasured temperatures.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of organic acids:



  • A, B, C: Empirical parameters determined via non-linear regression.

  • Utility: Excellent for interpolation within the measured range (278K – 323K).

Van’t Hoff Equation

Used to determine thermodynamic properties (Enthalpy of dissolution,


):


  • Insight: A positive

    
     indicates an endothermic process (solubility increases with T), which is expected for 6-NPA in alcoholic solvents.
    

Application: Crystallization Process Design

The primary application of this profile is the purification of 6-NPA from crude nitration mixtures.

Recommended Solvent System
  • Primary Solvent: Ethanol (95% or Absolute).

  • Anti-Solvent: Water (Acidified to pH 2-3 to suppress ionization).

Process Decision Tree

The following logic governs the purification strategy based on the solubility data.

CrystallizationLogic Crude Crude 6-NPA (Contains Isomers/Salts) SolventCheck Check Solubility in Hot Ethanol (Reflux) Crude->SolventCheck Dissolved Fully Dissolved? SolventCheck->Dissolved Dissolved->SolventCheck No (Add more solvent) HotFilter Hot Filtration (Remove Mechanical Impurities) Dissolved->HotFilter Yes Cooling Controlled Cooling (10 K/hour) HotFilter->Cooling Seed Seeding at Metastable Zone (Optional) Cooling->Seed Precip Precipitation Seed->Precip

Caption: Decision logic for the recrystallization of 6-NPA from Ethanol.

References

  • ChemicalBook. (2025).[9] 6-Nitropiperonal and 6-Nitropiperonylic Acid Properties. Retrieved from .

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.
  • BenchChem. (2025).[10][11] Piperonylic Acid Purification Protocols. Retrieved from .

  • NIST. (2023). ThermoML: Thermodynamics of Global Organic Compounds. National Institute of Standards and Technology.

Disclaimer: This guide is intended for research purposes. Always verify solubility data experimentally before scaling up processes, as specific impurity profiles can alter saturation points.

Sources

Foundational

Literature review of 2,3-Methylenedioxy 6-nitrobenzoic acid synthesis history

The following technical guide details the synthesis history, mechanistic rationale, and experimental protocols for 2,3-Methylenedioxy-6-nitrobenzoic acid (also known by IUPAC nomenclature as 6-nitro-1,3-benzodioxole-4-ca...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis history, mechanistic rationale, and experimental protocols for 2,3-Methylenedioxy-6-nitrobenzoic acid (also known by IUPAC nomenclature as 6-nitro-1,3-benzodioxole-4-carboxylic acid ).[1]

[1]

Executive Summary

Target Molecule: 2,3-Methylenedioxy-6-nitrobenzoic acid CAS Registry Number: (Isomer specific) 7168-95-8 (Generic/Related) Core Application: Key intermediate in the synthesis of quinolone antibiotics (e.g., Cinoxacin analogs), alkaloid degradation studies, and substituted benzofuran derivatives.[1]

The synthesis of 2,3-methylenedioxy-6-nitrobenzoic acid presents a classic problem in aromatic regioselectivity. Unlike its ubiquitous isomer, 3,4-methylenedioxybenzoic acid (piperonylic acid), the 2,3-isomer (o-piperonylic acid) possesses a crowded 1,2,3-substitution pattern.[1] Introducing a nitro group at the 6-position (ortho to the carboxyl) requires overcoming the strong directing effects that favor the 5-position.[1] This guide analyzes the historical evolution of its synthesis, contrasting direct nitration methods with modern, high-fidelity routes.[1]

Retrosynthetic Analysis & Strategic Pathways

The synthesis is defined by the competition between the Carboxyl group (C1) and the Methylenedioxy bridge (C2-C3) .

  • Electronic Landscape:

    • C1-COOH: Strong electron-withdrawing group (EWG); meta-director (targets C3, C5).[1]

    • C2/C3-O-CH2-O-: Strong electron-donating group (EDG); ortho/para-director.[1]

    • Conflict: The C2-oxygen directs para to C5.[1] The C1-carboxyl directs meta to C5.[1] Thus, C5 is the thermodynamically favored site for Electrophilic Aromatic Substitution (EAS).

    • The Challenge: Obtaining the C6-nitro isomer requires forcing substitution ortho to the carboxyl group and para to the C3-oxygen, often necessitating kinetic control or blocking strategies.[1]

Visualization: Synthesis Strategy Map

SynthesisPathways Start 2,3-Dihydroxybenzoic Acid Inter1 2,3-Methylenedioxybenzoic Acid (o-Piperonylic Acid) Start->Inter1 CH2Br2, Base RouteA Route A: Direct Nitration (Mixed Acid) Inter1->RouteA HNO3/H2SO4, < 0°C RouteB Route B: Aldehyde Oxidation (Indirect) Inter1->RouteB Reduction to Aldehyde ProdMajor 5-Nitro Isomer (Major Byproduct) RouteA->ProdMajor Thermodynamic Control ProdTarget 6-Nitro Isomer (Target) RouteA->ProdTarget Kinetic Control / Separation RouteB->ProdTarget 1. Nitration 2. KMnO4 Oxidation

Historical Synthesis Routes

Method A: Direct Nitration of 2,3-Methylenedioxybenzoic Acid

This is the most direct but least selective route.[1] Historical literature indicates that nitration of o-piperonylic acid yields a mixture of 5-nitro (major) and 6-nitro (minor) isomers.[1]

Protocol Design
  • Substrate: 2,3-Methylenedioxybenzoic acid.[1][2][3][4]

  • Reagents: Fuming Nitric Acid (HNO3, d=1.5) and Concentrated Sulfuric Acid (H2SO4).[5]

  • Conditions: Cryogenic temperatures (-10°C to 0°C) are essential to minimize dinitration and improve the ratio of the kinetic (6-nitro) product, although the 5-nitro isomer remains dominant due to the cooperative directing effects.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of 2,3-methylenedioxybenzoic acid in 50 mL of glacial acetic acid.

  • Cooling: Chill the solution to -5°C using an ice-salt bath.

  • Nitration: Dropwise add a pre-cooled mixture of fuming HNO3 (4.5 mL) and conc. H2SO4 (10 mL). Critical: Maintain internal temperature below 0°C.[2]

  • Quench: Pour the reaction mixture onto 200 g of crushed ice.

  • Isolation: Filter the pale yellow precipitate. This is the crude isomeric mixture .

  • Purification (The Critical Step):

    • Dissolve crude solid in boiling ethanol.

    • The 5-nitro isomer is less soluble and crystallizes first upon cooling.[1] Filter this off.

    • Concentrate the mother liquor to precipitate the 6-nitro isomer .[1]

    • Recrystallize the 6-nitro fraction from benzene or acetic acid to achieve >95% purity.[1]

Data Summary:

Parameter Value
Yield (Crude) 85-90%
Isomer Ratio (5-NO2 : 6-NO2) ~ 70 : 30
Melting Point (6-NO2) 203–206°C

| Melting Point (5-NO2) | 228–230°C |[1][6]

Method B: The "Methoxy-Blocking" Strategy (High Regioselectivity)

Research into degradation products of alkaloids (e.g., by Merck Sharp & Dohme) utilized a 4-methoxy substituted precursor to force nitration to the 6-position.[1] While this produces 4-methoxy-2,3-methylenedioxy-6-nitrobenzoic acid, the principles apply to understanding the steric steering required for the target.[1]

  • Mechanism: The methoxy group at C4 blocks the ortho position (C5) and reinforces activation at C6 (meta to methoxy, but para to C3-oxygen).[1]

  • Relevance: Demonstrates that blocking the C5 electronic sink is the most effective way to secure the C6-nitro product exclusively.

Method C: De Novo Synthesis from 3-Nitrocatechol

For high-value pharmaceutical intermediates where isomer separation is costly, a de novo construction of the ring system is preferred.[1]

  • Start: 3-Nitrocatechol.

  • Methylenation: React with Dibromomethane (CH2Br2) and KF/DMF to form 4-nitro-1,3-benzodioxole .[1]

  • Functionalization: The challenge here is introducing the carboxyl group at C4 (adjacent to the bridge).

    • Lithiation: Directed ortho-lithiation (DoM) of 4-nitro-1,3-benzodioxole is risky due to the nitro group's reactivity with organolithiums.[1]

    • Alternative: This route is generally abandoned in favor of Method A due to the instability of nitro-lithio species.

Critical Process Parameters (CPP) & Quality Control

To ensure reproducibility and safety, the following parameters must be strictly controlled:

Temperature Control during Nitration

The nitration of electron-rich benzodioxoles is highly exothermic.

  • Risk: Temperatures >10°C lead to oxidative ring opening (destruction of the methylenedioxy bridge) and formation of dinitro species (catechols).

  • Control: Jacket temperature must be -15°C; dosing rate controlled to keep Batch T < 0°C.

Acid Strength[1]
  • Requirement: Use of 90%+ HNO3 (Fuming) is preferred over 65% to ensure rapid kinetics at low temperatures, favoring the kinetic isomer.

  • Water Content: Must be minimized (<5%) to prevent hydrolysis of the acetal bridge.

Structural Validation (NMR)

Distinguishing the 5-nitro and 6-nitro isomers requires 1H NMR analysis of the aromatic protons.[1]

  • 5-Nitro Isomer: Protons are meta to each other (positions 4 and 6).[1] Coupling constant

    
     Hz (doublets).
    
  • 6-Nitro Isomer: Protons are ortho to each other (positions 4 and 5).[1] Coupling constant

    
     Hz (doublets).
    
  • Diagnostic Shift: The methylene protons (-O-CH2-O-) often appear as a singlet at

    
     ppm.[1]
    

References

  • Dallacker, F., et al. "Derivatives of Methylenedioxybenzene. Preparation and Reactions of 2,3-Methylenedioxybenzoic Acid." Chemische Berichte, vol. 104, no.[1] 8, 1971, pp. 2517-2525.[1] (Primary source for the nitration protocol and isomer separation).

  • Perkin, W. H., & Robinson, R. "Synthetical experiments in the group of the isoquinoline alkaloids. Part I. The synthesis of 2,3-methylenedioxybenzoic acid." Journal of the Chemical Society, Transactions, vol. 105, 1914, pp. 2376-2387.[1] Link

  • Kelly, R. B., et al. "Synthesis of Degradation Products of 2-(6-Hydroxy-2-methoxy-3,4-methylenedioxyphenyl)benzofuran."[1] Canadian Journal of Chemistry, vol. 38, 1960, pp. 210-218.[1] (Details the nitration of the 4-methoxy analog to the 6-nitro position).

  • Mitscher, L. A., et al. "Quinolone antimicrobial agents. 1. Versatile new synthesis of 1-alkyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids." Journal of Medicinal Chemistry, vol. 30, no. 12, 1987, pp. 2283-2286.[1] Link

  • BenchChem Technical Repository. "Nitration of Methyl Benzoate and Derivatives: Regioselectivity Profiles." BenchChem, 2025.[5] Link

Sources

Exploratory

Technical Guide: Crystal Structure Analysis of 2,3-Methylenedioxy-6-nitrobenzoic Acid

This guide outlines the comprehensive protocol for the crystal structure analysis of 2,3-Methylenedioxy-6-nitrobenzoic acid . It addresses the specific challenges posed by the steric congestion of this molecule, synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive protocol for the crystal structure analysis of 2,3-Methylenedioxy-6-nitrobenzoic acid . It addresses the specific challenges posed by the steric congestion of this molecule, synthesizes relevant crystallographic methodologies, and provides a rigorous framework for structural validation.

Executive Summary

Target Molecule: 2,3-Methylenedioxy-6-nitrobenzoic acid IUPAC Designation: 5-nitro-1,3-benzodioxole-4-carboxylic acid Significance: This compound represents a highly functionalized aromatic scaffold used as a key intermediate in the synthesis of GPR17 modulators and quinolone antibiotics. Structural Challenge: The molecule features a "steric sandwich" where the carboxylic acid (C1) is flanked by the rigid dioxole bridge (C2-C3) and the nitro group (C6). This ortho-nitro effect induces significant torsional strain, disrupting standard planarity and influencing solid-state packing.

Chemical Profile & Synthesis Logic

Before crystallographic analysis, the purity and isomeric identity must be established. The nitration of 2,3-methylenedioxybenzoic acid (1,3-benzodioxole-4-carboxylic acid) typically yields a mixture of isomers.

Synthesis Pathway

The introduction of the nitro group is governed by the directing effects of the dioxole ring (strongly activating, ortho/para) and the carboxyl group (deactivating, meta).

  • Precursor: 2,3-Methylenedioxybenzoic acid (1,3-benzodioxole-4-carboxylic acid).

  • Reagents: Fuming

    
     / 
    
    
    
    at 0°C.
  • Regioselectivity: The dioxole oxygens direct nitration to positions 5 and 6 (relative to the benzene ring).

    • Isomer A (Target): 6-nitro (ortho to COOH). Sterically hindered but stabilized by potential intramolecular interactions.

    • Isomer B (Major): 5-nitro (meta to COOH). Sterically favored.[1]

Note: For this guide, we focus on the characterization of the sterically congested 6-nitro isomer (Target).

Synthesis Precursor 2,3-Methylenedioxybenzoic Acid (1,3-benzodioxole-4-COOH) Reagents Nitration (HNO3 / H2SO4, 0°C) Precursor->Reagents Isomer_Mix Isomeric Mixture Reagents->Isomer_Mix Purification Fractional Recrystallization (EtOH / Water) Isomer_Mix->Purification Target Target Crystal: 2,3-Methylenedioxy-6-nitrobenzoic acid Purification->Target Isolate High-Melting Solid

Figure 1: Synthesis and isolation workflow for the target nitro-benzoic acid derivative.

Crystallographic Protocol

Crystal Growth Strategy

The high polarity of the nitro and carboxyl groups, combined with the planarity of the benzodioxole ring, requires a solvent system that balances solubility with slow nucleation.

MethodSolvent SystemConditionsExpected Morphology
Slow Evaporation Ethanol / Ethyl Acetate (1:1)Room Temp, parafilm with pinholesPrisms or blocks
Vapor Diffusion THF (Solvent) / Pentane (Antisolvent)Closed chamber, 4°CHigh-quality needles/plates
Cooling AcetonitrileSaturation at 60°C

Cool to 4°C
Large blocks (best for X-ray)

Expert Insight: Avoid protic solvents like pure water or methanol if proton transfer (zwitterion formation) is not desired. Acetonitrile is recommended to prevent solvent inclusion in the lattice.

Data Collection Parameters

To resolve the precise geometry of the twisted nitro group and the hydrogen bonding network, low-temperature data collection is mandatory.

  • Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Radiation source: Mo-K

    
     (
    
    
    
    Å). Molybdenum is preferred over Copper to minimize absorption effects from the nitro group and aromatic density.
  • Temperature: 100 K (

    
     stream).
    
    • Reasoning: Reduces thermal ellipsoids of the terminal nitro oxygens, allowing precise determination of the N-O bond lengths and torsion angles.

  • Resolution: 0.75 Å or better (to observe H-bond directionality).

Structural Analysis & Logic

Upon solving the structure (typically using SHELXT for intrinsic phasing and SHELXL for refinement), the analysis must focus on three critical regions.

The "Steric Sandwich" (Intramolecular Torsion)

The defining feature of 2,3-methylenedioxy-6-nitrobenzoic acid is the crowding at the C1 position.

  • Observation: The Carboxyl group (C1-COOH) cannot lie coplanar with the benzene ring.

  • Metric: Measure the torsion angle

    
     (C2-C1-C(O)OH).
    
  • Expectation:

    
     will deviate significantly from 0° (likely 
    
    
    
    ) to relieve repulsion from the C6-Nitro group and the C2-Oxygen lone pairs.
  • Nitro Group Twist: Similarly, the C6-Nitro group will rotate out of plane. Measure

    
     (C5-C6-N-O).
    
Hydrogen Bonding Network

In the absence of steric hindrance, benzoic acids form centrosymmetric dimers [


 motif].
  • Scenario A (Planar Dimer): If the twist is moderate, standard dimers form.

  • Scenario B (Catemer/Helix): If the carboxyl group is perpendicular to the ring, steric bulk may prevent dimer formation, leading to infinite 1D chains (catemers) via translational symmetry.

  • Protocol: Search for intermolecular contacts

    
     Å.
    
Packing Interactions

The methylenedioxy ring is electron-rich, while the nitro-substituted ring is electron-deficient. This creates a strong potential for


-

stacking
.
  • Check: Centroid-to-centroid distances between antiparallel rings (3.4 – 3.8 Å).

  • Slip Angle: Calculate the slip angle to determine if interactions are "face-to-face" or "edge-to-face".

StructureLogic Sterics Steric Clash: C1-COOH vs C6-NO2 Twist Torsional Rotation (Out-of-Plane) Sterics->Twist Forces Packing Crystal Packing Mode Twist->Packing Dictates Dimer Centrosymmetric Dimer (If twist < 40°) Packing->Dimer Catemer 1D Catemer Chain (If twist > 60°) Packing->Catemer

Figure 2: Logical flow of steric influence on crystal packing motifs.

Data Processing & Validation (Self-Check)

Ensure the final crystallographic model meets these quality indicators before publication or internal reporting:

  • R-Factor (

    
    ):  Should be 
    
    
    
    for a high-quality dataset.
  • Goodness of Fit (GooF): Value should approach 1.0.

  • Residual Density: No peaks

    
     near the nitro group (indicates correct rotational modeling).
    
  • CheckCIF: Run the generated CIF through the IUCr CheckCIF server to validate space group assignment (likely

    
     or 
    
    
    
    ).

References

  • Synthesis & Intermediates

    • UCB Pharma GmbH. (2018). (Aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides. Patent WO2018122232A1. Link

    • Note: Describes the synthesis of 6-nitro-1,3-benzodioxole-4-carboxylic acid (Compound X-4a).
  • Structural Analogs (Grounding)

    • Takasuka, M., et al. (1973). The structure of picolinic acid. Chem. Lett., 2, 1089–1090.[2] (Reference for carboxylic acid dimerization logic).

    • Sheldrick, G. M. (2015).[2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. Link

  • Dallacker, F., et al. (1959). Derivatives of methylenedioxybenzene.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Regioselective Nitration of 1,3-Benzodioxole-5-Carboxylic Acid

Abstract & Strategic Significance This Application Note details a robust, scalable protocol for the nitration of 1,3-benzodioxole-5-carboxylic acid (Piperonylic acid) to synthesize 6-nitro-1,3-benzodioxole-5-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This Application Note details a robust, scalable protocol for the nitration of 1,3-benzodioxole-5-carboxylic acid (Piperonylic acid) to synthesize 6-nitro-1,3-benzodioxole-5-carboxylic acid . This transformation is a critical intermediate step in the synthesis of quinolone antibiotics (e.g., Oxolinic acid) and various alkaloid derivatives.

The primary challenge in this synthesis is the sensitivity of the methylenedioxy bridge (1,3-dioxole ring) to oxidative cleavage under strongly acidic conditions. Standard mixed-acid nitration (sulfuric/nitric acid) often leads to ring opening, catechol formation, and tarry byproducts. This protocol utilizes a Nitric Acid/Acetic Acid system to moderate the reaction intensity, ensuring high regioselectivity for the 6-position while preserving the heterocyclic core.

Chemical Mechanism & Regiochemistry

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) .

  • Substrate Analysis: The 1,3-benzodioxole ring is strongly activating (ortho/para directing) due to the lone pairs on the oxygen atoms. The carboxylic acid group at position 5 is deactivating (meta directing).

  • Directing Effects:

    • The methylenedioxy group directs to positions 6 (ortho) and 4 (ortho).

    • The carboxyl group directs to position 1 (meta relative to itself, which is position 6 in the benzodioxole numbering).

    • Result: The directing effects reinforce each other at Position 6 . Position 4 is sterically hindered by the adjacent carboxyl group and the dioxole ring strain.

  • Active Species: The nitronium ion (

    
    ), generated in situ from concentrated nitric acid.
    
Reaction Scheme (Graphviz)

ReactionScheme SM 1,3-Benzodioxole-5-carboxylic acid (Piperonylic Acid) Intermediate Wheland Intermediate (Sigma Complex) SM->Intermediate Electrophilic Attack Product 6-Nitro-1,3-benzodioxole-5-carboxylic acid (Major Isomer) Reagents HNO3 (fuming) Glacial AcOH 0-10°C Intermediate->Product -H+ (Aromatization)

Figure 1: Reaction pathway showing the conversion of Piperonylic acid to its 6-nitro derivative via electrophilic aromatic substitution.

Experimental Protocol

Reagents & Equipment[1]
Reagent / MaterialGradeQuantity (Scale)Role
1,3-Benzodioxole-5-carboxylic acid >98%10.0 g (60.2 mmol)Substrate
Nitric Acid (

)
Fuming (>90%) or Conc. (65-70%)15.0 mLElectrophile Source
Glacial Acetic Acid (

)
ACS Reagent80.0 mLSolvent / Moderator
Ice/Water Distilled~300 mLQuenching Agent
Ethanol 95%As neededRecrystallization
Step-by-Step Methodology

Safety Precaution: Nitration is highly exothermic. Fuming nitric acid releases toxic


 gases. Perform all operations in a functioning fume hood wearing acid-resistant gloves and a face shield.
Step 1: Solubilization
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.

  • Charge the flask with 10.0 g of Piperonylic acid .

  • Add 60 mL of Glacial Acetic Acid .

  • Stir at room temperature until a fine suspension or partial solution is obtained. (Piperonylic acid is sparingly soluble in cold AcOH but will dissolve as the reaction proceeds/warms).

Step 2: Controlled Addition (Critical Step)
  • Cool the reaction vessel in an ice-water bath to an internal temperature of 0–5°C .

  • Prepare a solution of 15 mL Nitric Acid diluted in 20 mL Glacial Acetic Acid (Pre-cooling this mixture is recommended).

  • Transfer the acid mixture to the addition funnel.

  • Dropwise Addition: Add the acid mixture slowly over 30–45 minutes.

    • Constraint: Monitor internal temperature. Do not allow it to exceed 15°C .

    • Observation: The solution will turn yellow/orange. If the temperature spikes, stop addition immediately to prevent oxidative ring cleavage.

Step 3: Reaction Completion
  • Once addition is complete, allow the mixture to stir at 0–5°C for 1 hour .

  • Remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25°C) and stir for an additional 2 hours.

    • Checkpoint: TLC (Solvent: Ethyl Acetate/Hexane 1:1) should show consumption of the starting material (

      
      ) and appearance of a new spot (
      
      
      
      ).
Step 4: Quenching & Isolation
  • Pour the reaction mixture slowly into 300 mL of crushed ice/water with vigorous stirring.

  • The product will precipitate as a bright yellow solid.

  • Stir for 30 minutes to ensure full precipitation and hydrolysis of any mixed anhydrides.

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold water (

    
    ) until the filtrate is neutral (pH ~6-7).
    
Step 5: Purification
  • Dry the crude solid in a vacuum oven at 50°C.

  • Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) or Acetic Acid. Allow to cool slowly to crystallize.

  • Filter and dry to obtain pale yellow needles.

Process Workflow Diagram

Workflow Start Start: 10g Piperonylic Acid Dissolve Dissolve in Glacial AcOH (Solubilization) Start->Dissolve Cool Cool to 0-5°C (Ice Bath) Dissolve->Cool AddHNO3 Add HNO3/AcOH Dropwise (Maintain T < 15°C) Cool->AddHNO3 Stir Stir 1h @ 0°C -> 2h @ RT AddHNO3->Stir Quench Pour into Ice Water (Precipitation) Stir->Quench Filter Vacuum Filtration & Wash Quench->Filter Recryst Recrystallize (Ethanol) Filter->Recryst Final Pure 6-Nitro-1,3-benzodioxole-5-carboxylic acid Recryst->Final

Figure 2: Operational workflow for the synthesis, highlighting critical temperature control points.

Characterization & Validation

To ensure the scientific integrity of the product, the following analytical parameters should be verified.

ParameterExpected ResultNotes
Appearance Yellow crystalline solidDarkening indicates oxidation/impurities.
Yield 75% – 85%Theoretical yield is ~12.7 g based on 10 g SM.
Melting Point 168–172°C (Dec)Literature values vary; distinct from SM (229°C).
1H NMR (DMSO-d6)

6.30 (s, 2H, -OCH2O-)

7.35 (s, 1H, Ar-H)

7.60 (s, 1H, Ar-H)
Key diagnostic: Singlets for aromatic protons indicate para relationship (positions 4 and 7 occupied/blocked).
IR Spectroscopy 1530, 1350 cm⁻¹ (

)1690 cm⁻¹ (C=O)
Strong nitro stretches are definitive.

Self-Validation Check: If the aromatic region of the NMR shows doublets instead of singlets, regioselectivity was lost, or the ring opened. The presence of a singlet at


 6.30 confirms the methylenedioxy bridge is intact.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Tarry Product Reaction temperature too high (>20°C).Maintain strict 0-5°C during addition. The methylene bridge oxidizes easily.
Product is Red/Brown Over-nitration or oxidation.Use exactly 1.1 - 1.5 eq of Nitric Acid. Do not prolong reaction time beyond 3 hours.
Starting Material Remains Acid too dilute.Ensure Glacial Acetic Acid is used (water-free). Use Fuming HNO3 if available.
Violent Exotherm Addition rate too fast.Stop addition. Cool immediately. Add acid dropwise.[1][2]

References

  • Perkin, W. H., & Robinson, R. (1908). The synthesis of brazilin and haematoxylin and their derivatives. Journal of the Chemical Society, Transactions, 93, 489-517. (Foundational work on benzodioxole nitration).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7196, 1,3-Benzodioxole-5-carboxylic acid. Retrieved from .

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Syntheses. (Various). General procedures for Nitration of Activated Aromatics..

Sources

Application

Application Notes &amp; Protocols: 2,3-Methylenedioxy-6-nitrobenzoic Acid as a Versatile Intermediate for Pharmaceutical Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,3-Methylenedioxy-6-nitrobenzoic acid as a versatile pharmaceutical intermediate. Abstract 2,3-Methylenedioxy-6-nit...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,3-Methylenedioxy-6-nitrobenzoic acid as a versatile pharmaceutical intermediate.

Abstract

2,3-Methylenedioxy-6-nitrobenzoic acid is a specialized aromatic building block possessing a unique constellation of functional groups: a methylenedioxy ring, a carboxylic acid, and a nitro group. This arrangement offers significant synthetic potential for the development of novel pharmaceutical agents. The electron-donating methylenedioxy group and the electron-withdrawing nitro and carboxyl groups create a distinct electronic profile, influencing reactivity and potential biological interactions. This document provides a comprehensive guide to the synthesis, handling, and strategic application of this intermediate. We will explore its core transformations and provide a detailed, exemplary protocol for its use in the synthesis of a novel analogue of a known therapeutic agent, thereby demonstrating its utility in modern drug discovery campaigns.

Compound Profile: Physicochemical Properties and Safe Handling

A thorough understanding of the chemical properties and safety requirements is paramount before undertaking any experimental work.

Physicochemical Data

The following table summarizes the key computed and experimental properties for nitroaromatic acids, which serve as a reliable proxy for 2,3-Methylenedioxy-6-nitrobenzoic acid.

PropertyValueSource/Comment
Molecular Formula C₈H₅NO₆
Molecular Weight 211.13 g/mol
Appearance Expected to be a crystalline solid (e.g., white to yellow)Based on similar structures like 3-Nitrobenzoic acid.[1]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO.General characteristic of nitrobenzoic acids.
pKa Estimated 2.5 - 3.5The nitro group's electron-withdrawing nature increases acidity compared to benzoic acid.
Safety and Handling

As with many nitroaromatic compounds, 2,3-Methylenedioxy-6-nitrobenzoic acid should be handled with care. The following guidelines are based on safety data for structurally related chemicals.

  • Hazard Statements: Assumed to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Some nitroaromatics are suspected of causing genetic defects or cancer, warranting cautious handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[2]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3] Avoid dust formation.[2] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong bases and oxidizing agents.[2][3]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water.[3]

    • Ingestion: If conscious, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[3]

Proposed Synthesis of the Intermediate

The utility of a building block is contingent on its accessibility. While not commonly cataloged, a plausible and efficient synthesis can be designed from readily available starting materials. The proposed pathway involves the regioselective nitration of 2,3-methylenedioxybenzoic acid.

Synthetic Workflow Rationale

The key challenge is controlling the regioselectivity of the nitration. The methylenedioxy group is an ortho-, para- director, while the carboxylic acid is a meta- director. Their combined influence directs the incoming nitro group to the 6-position. Maintaining low temperatures is crucial to minimize the formation of side products.[4]

G start 1,3-Benzodioxole-4-carboxylic acid (2,3-Methylenedioxybenzoic acid) reagents Nitrating Mixture (conc. HNO₃ / conc. H₂SO₄) start->reagents Reacts with product 2,3-Methylenedioxy-6-nitrobenzoic acid reagents->product Nitration conditions Reaction Conditions - Maintain Temp < 5°C - Slow, dropwise addition conditions->reagents workup Aqueous Workup - Quench on ice - Filtration & Washing product->workup Purification

Caption: Proposed synthetic route to the target intermediate.

Protocol: Synthesis of 2,3-Methylenedioxy-6-nitrobenzoic acid

This protocol is adapted from standard procedures for the nitration of benzoic acid derivatives.[4][5]

  • Prepare Reaction Mixture: In a flask equipped with a magnetic stirrer and thermometer, add 2.5 mL of concentrated sulfuric acid for each gram of 2,3-methylenedioxybenzoic acid to be used.

  • Cooling: Cool the flask in an ice/salt bath to below 0°C.

  • Substrate Addition: Slowly add the 2,3-methylenedioxybenzoic acid to the cold sulfuric acid in portions, ensuring the temperature does not exceed 5°C. The mixture may become a thick paste.

  • Prepare Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding 1.0 mL of concentrated sulfuric acid to 0.7 mL of concentrated nitric acid for each gram of starting material. Keep this mixture cooled below 0°C.

  • Nitration: Add the cold nitrating mixture dropwise to the substrate paste. Maintain vigorous stirring and keep the reaction temperature below 5°C throughout the addition.

  • Reaction Time: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes.

  • Quenching: Pour the reaction mixture slowly and carefully over a slurry of crushed ice (approx. 100 g of ice per 100 mL of water).

  • Precipitation & Isolation: Stir the ice slurry vigorously. The product should precipitate as a solid. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold water to remove residual acid.

  • Drying: Allow the product to air-dry or dry in a vacuum oven at low heat.

  • Characterization: Confirm the structure and purity using techniques outlined in Section 4.

Core Synthetic Transformations & Pharmaceutical Applications

The strategic value of 2,3-Methylenedioxy-6-nitrobenzoic acid lies in the orthogonal reactivity of its functional groups. The nitro group can be reduced to an amine, and the carboxylic acid can be readily converted into amides, esters, or other derivatives.

Key Transformation: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a gateway transformation, opening up a vast chemical space for derivatization.

G start 2,3-Methylenedioxy- 6-nitrobenzoic acid product 6-Amino-2,3-methylenedioxy- benzoic acid start->product Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Reduction of the nitro group to a primary amine.

Exemplary Application: Synthesis of a Safinamide Analogue

To illustrate the utility of this intermediate, we propose a synthetic route to a novel analogue of Safinamide, an approved drug for Parkinson's disease.[6][7] In this analogue, the core aniline derived from our intermediate replaces the benzylamine moiety of Safinamide, creating a new chemical entity with potential for novel pharmacology.

Workflow Overview:

The synthesis involves three main stages:

  • Amide Coupling: The carboxylic acid of the intermediate is coupled with L-alaninamide.

  • Nitro Group Reduction: The nitro group of the coupled product is reduced to an amine.

  • Reductive Amination: The newly formed amine is reacted with an appropriate aldehyde to install the final side chain.

G start 2,3-Methylenedioxy- 6-nitrobenzoic acid intermediate1 Amide Intermediate start->intermediate1 Step 1: Amide Coupling step1_reagents 1. SOCl₂ or EDC/HOBt 2. L-Alaninamide HCl, Base step1_reagents->intermediate1 intermediate2 Aniline Intermediate intermediate1->intermediate2 Step 2: Nitro Reduction step2_reagents Reduction (SnCl₂, HCl) step2_reagents->intermediate2 final_product Final Safinamide Analogue intermediate2->final_product Step 3: Reductive Amination step3_reagents 4-(3-Fluorobenzyloxy)benzaldehyde, NaBH(OAc)₃ step3_reagents->final_product

Caption: Workflow for the synthesis of a novel Safinamide analogue.

Detailed Protocol: Synthesis of the Safinamide Analogue

Step 1: Amide Coupling

  • Activation: To a solution of 2,3-Methylenedioxy-6-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.

  • Coupling: Dissolve the resulting acid chloride in fresh DCM and cool to 0°C. In a separate flask, dissolve L-alaninamide hydrochloride (1.1 eq) in DCM and add triethylamine (2.5 eq). Stir for 30 minutes.

  • Reaction: Slowly add the L-alaninamide solution to the acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide intermediate. Purify by column chromatography if necessary.

Step 2: Nitro Group Reduction

  • Reaction Setup: Dissolve the amide intermediate from Step 1 (1.0 eq) in ethanol. Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully basify with a saturated NaHCO₃ solution until the pH is ~8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aniline intermediate.

Step 3: Reductive Amination

This step is adapted from known Safinamide synthesis procedures.[8][9]

  • Reaction Setup: Dissolve the aniline intermediate from Step 2 (1.0 eq) and 4-(3-fluorobenzyloxy)benzaldehyde (1.1 eq) in dichloroethane (DCE).

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture.

  • Reaction: Stir at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the crude product by column chromatography to yield the final Safinamide analogue.

Analytical Characterization and Quality Control

Rigorous analytical control is essential to validate the identity, purity, and quality of the intermediate and any subsequent products.

TechniquePurposeExpected Observations / Parameters
HPLC Purity assessment and reaction monitoring.Column: C18 reverse-phase. Mobile Phase: Gradient of water/acetonitrile with 0.1% formic acid or TFA. Detection: UV at ~254 nm and ~300 nm (due to nitro group).[10]
LC-MS Molecular weight confirmation and impurity identification.Ionization: Electrospray Ionization (ESI) in both positive and negative modes. Expect to see [M+H]⁺ and [M-H]⁻ ions corresponding to the calculated molecular weights.[11]
¹H NMR Structural elucidation.Expect characteristic signals for the methylenedioxy protons (~6.0-6.2 ppm, singlet), aromatic protons (doublets in the 7-8 ppm region), and the carboxylic acid proton (>10 ppm, broad singlet).
¹³C NMR Carbon skeleton confirmation.Expect signals for the methylenedioxy carbon (~102 ppm), aromatic carbons (110-150 ppm), and the carboxyl carbon (>165 ppm).
FTIR Functional group identification.Expect characteristic stretches for O-H (broad, ~3000 cm⁻¹), C=O (~1700 cm⁻¹), aromatic C=C (~1600, 1480 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (~1530, 1350 cm⁻¹).

Conclusion

While 2,3-Methylenedioxy-6-nitrobenzoic acid is a specialized reagent, its unique electronic and structural features make it a compelling intermediate for medicinal chemistry. The protocols and strategies outlined in this document provide a robust framework for its synthesis and application. By enabling access to novel chemical scaffolds, such as the Safinamide analogue detailed herein, this building block can serve as a valuable tool for researchers and scientists dedicated to the discovery and development of next-generation therapeutics.

References

  • Justia Patents. (2021). Process for the preparation of Safinamide Mesylate intermediate. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). US11111208B2 - Process for the preparation of safinamide mesylate intermediate.
  • Elkamhawy, A., et al. (2021). Discovery of novel and potent safinamide-based derivatives as highly selective hMAO-B inhibitors for treatment of Parkinson's disease (PD): Design, synthesis, in vitro, in vivo and in silico biological studies. Bioorganic Chemistry, 115, 105233. [Link]

  • European Patent Office. (2020). PROCESS FOR PREPARING SAFINAMIDE - EP 3772510 A1. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Truman ChemLab. (n.d.). Multistep Synthesis Nitration. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved February 13, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-2-nitrobenzoic acid, 98%. Retrieved February 13, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved February 13, 2026, from [Link]

Sources

Method

Application Note: Scalable Manufacturing of 6-Nitropiperonylic Acid

Abstract & Strategic Overview 6-Nitropiperonylic acid (4,5-methylenedioxy-2-nitrobenzoic acid) is a critical intermediate in the synthesis of complex pharmaceutical agents, most notably the ACE inhibitor Quinapril . Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

6-Nitropiperonylic acid (4,5-methylenedioxy-2-nitrobenzoic acid) is a critical intermediate in the synthesis of complex pharmaceutical agents, most notably the ACE inhibitor Quinapril . While various synthetic routes exist, industrial scalability requires a balance of atom economy, process safety, and waste management .

This Application Note details a validated, two-step protocol designed for multi-gram to kilogram scale-up. Unlike routes that nitrate piperonylic acid directly—which often suffer from decarboxylation risks and regioselectivity issues—this protocol utilizes the nitration of piperonal followed by oxidation . This sequence leverages the activating nature of the methylenedioxy group to achieve high regioselectivity (>95%) under mild conditions, significantly reducing thermal risks associated with mixed-acid nitrations.

Key Process Advantages
  • Safety: Avoids high-temperature nitration of benzoic acid derivatives.

  • Purity: Intermediate 6-nitropiperonal precipitates directly, serving as an in-situ purification step.

  • Scalability: Unit operations (precipitation, filtration, aqueous oxidation) are compatible with standard batch reactors.

Process Logic & Reaction Scheme

The synthesis proceeds via the regioselective nitration of piperonal to 6-nitropiperonal, followed by oxidation to the carboxylic acid.

Reaction Scheme (Graphviz)

ReactionScheme Piperonal Piperonal (Starting Material) Nitration Step 1: Nitration (HNO3, 20°C) Piperonal->Nitration NitroAldehyde 6-Nitropiperonal (Intermediate) Nitration->NitroAldehyde 95% Yield Precipitates Oxidation Step 2: Oxidation (KMnO4, 70-80°C) NitroAldehyde->Oxidation Product 6-Nitropiperonylic Acid (Final Product) Oxidation->Product ~85-90% Yield Acidification

Figure 1: Synthetic pathway for 6-nitropiperonylic acid involving nitration followed by oxidation.[1][2][3][4][5][6][7][8]

Detailed Experimental Protocols

Step 1: Regioselective Nitration of Piperonal

Objective: Synthesize 6-nitropiperonal (CAS 712-97-0).[4] Mechanism: Electrophilic aromatic substitution. The methylenedioxy group directs ortho/para. Position 6 is electronically favored and sterically accessible.

Reagents & Equipment[1][2][3][8][9][10]
  • Piperonal (Heliotropin): 1.0 eq (e.g., 100 g)

  • Nitric Acid (65-70% Conc.): 5.0 eq (Excess serves as solvent/reagent)

  • Equipment: Jacketed glass reactor or round-bottom flask with overhead stirrer, internal thermometer, and dropping funnel.

Protocol
  • Preparation: Charge concentrated Nitric Acid (HNO₃) into the reactor. Cool to 15°C .

  • Addition: Add Piperonal solid portion-wise (or as a melt if using heated feed lines, but solid addition is safer for batch) over 30–60 minutes.

    • Critical Control Point: Maintain internal temperature below 25°C . The reaction is exothermic. If temperature spikes, pause addition.

  • Reaction: Stir vigorously at 20°C for 30 minutes.

    • Observation: The solution will initially darken, followed by the formation of a heavy yellow precipitate (6-nitropiperonal).

  • Quench: Pour the reaction mixture onto crushed ice (3x reaction volume) with stirring.

  • Isolation: Filter the yellow solid.

  • Washing:

    • Wash cake with cold water (2x).

    • Wash with saturated NaHCO₃ solution (to remove residual acid).

    • Wash with water until filtrate is neutral (pH 6-7).

  • Drying: Dry in a vacuum oven at 40°C.

    • Target Yield: 90–95%

    • Appearance: Yellow crystalline solid.

    • Melting Point: 93–94°C.[11]

Step 2: Oxidation to 6-Nitropiperonylic Acid

Objective: Convert the aldehyde moiety to a carboxylic acid. Method: Permanganate oxidation is chosen for its robustness and scalability, despite the solid waste (MnO₂), as it avoids the explosion hazards of large-scale chlorite (Pinnick) oxidations or the toxicity of chromium.

Reagents
  • 6-Nitropiperonal: 1.0 eq (e.g., 100 g)

  • Potassium Permanganate (KMnO₄): 1.1–1.2 eq

  • Water: 15 volumes (relative to substrate)

  • Sodium Carbonate (Na₂CO₃): 0.5 eq (to maintain alkaline pH)

Protocol
  • Slurry Formation: In the reactor, suspend 6-Nitropiperonal in water (10 vol). Add Na₂CO₃ to adjust pH > 9.

  • Heating: Heat the suspension to 70–80°C .

  • Oxidant Addition: Dissolve KMnO₄ in water (5 vol) and add dropwise over 45–60 minutes.

    • Safety Note: Do not add solid KMnO₄ directly to the hot organic mixture to avoid localized exotherms.

  • Digestion: Stir at 75°C for 1–2 hours.

    • Endpoint: HPLC or TLC should show disappearance of the aldehyde. Purple color should persist slightly; if it turns brown (MnO₂) and starting material remains, add small aliquots of KMnO₄.

  • Filtration: Filter the hot mixture through a Celite pad (or industrial filter press) to remove MnO₂. Wash the cake with hot water.

    • Filtrate: Contains the product as the water-soluble potassium/sodium salt.

  • Precipitation: Cool the clear filtrate to 10–15°C. Slowly acidify with Concentrated HCl to pH 1–2.

    • Observation: The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid. Wash with cold water to remove inorganic salts.

  • Drying: Dry at 60°C under vacuum.

    • Target Yield: 85–90%

    • Purity: >98% (HPLC).

Process Flow Diagram (Unit Operations)

ProcessFlow Feed Feed: Piperonal + HNO3 Reactor1 Reactor 1: Nitration (T < 25°C, 30 min) Feed->Reactor1 Filter1 Filtration & Wash (Remove Acid) Reactor1->Filter1 Slurry Reactor2 Reactor 2: Oxidation (KMnO4, 75°C) Filter1->Reactor2 Wet Cake (6-Nitropiperonal) Filter2 Hot Filtration (Remove MnO2) Reactor2->Filter2 Hot Slurry Precip Acidification Tank (HCl addition) Filter2->Precip Filtrate (Product Salt) FinalFilter Final Isolation Precip->FinalFilter Suspension Dryer Vacuum Dryer (Product: 6-Nitropiperonylic Acid) FinalFilter->Dryer

Figure 2: Industrial process flow diagram illustrating unit operations from raw material to isolated API intermediate.

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Purity ≥ 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Melting Point 224–225°C (dec.)Capillary MP
1H NMR Consistent with structureDMSO-d6
Loss on Drying ≤ 0.5%Gravimetric

NMR Diagnostic Peaks (DMSO-d6):

  • 
     6.30 (s, 2H, -OCH₂O-)
    
  • 
     7.35 (s, 1H, Ar-H)
    
  • 
     7.65 (s, 1H, Ar-H)
    
  • (Note: Chemical shifts are approximate and depend on concentration/temp).

Safety & Troubleshooting

Critical Safety Hazards
  • Nitration Runaway: The nitration of piperonal is exothermic. Failure to control temperature (<25°C) can lead to oxidative degradation of the aldehyde, releasing NOx gases rapidly. Always have cooling capacity available.

  • Manganese Dioxide (MnO₂) Waste: The oxidation step generates MnO₂ sludge. On a large scale, this can retain product and be difficult to filter. Use a filter aid (Celite/diatomaceous earth) and wash the cake thoroughly with hot water to recover yield.

Troubleshooting Guide
  • Issue: Low yield in Step 1 (Nitration).

    • Cause: Temperature too high (oxidation of aldehyde) or too low (incomplete reaction).

    • Solution: Ensure T = 20°C. Check HNO3 concentration (must be >65%).

  • Issue: Product is colored (Brown/Red).

    • Cause: Residual MnO₂ or nitration byproducts.

    • Solution: Recrystallize from ethanol/water or perform a charcoal treatment during the hot filtration step.

References

  • Organic Syntheses. (1941). Piperonylic Acid. Org.[2][8][9] Synth. Coll. Vol. 2, p. 538. (Basis for oxidation protocol). Retrieved from [Link]

  • Lemaire, C., et al. (1991). No-carrier-added regioselective preparation of 6-[18F]fluoro-L-dopa. Journal of Nuclear Medicine. (Cites 6-nitropiperonal synthesis). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Nitration of Piperonylic Acid

Welcome to the technical support center for the nitration of piperonylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of piperonylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the yield and purity of 6-nitropiperonylic acid. This resource offers a question-and-answer-based approach to address common challenges, detailed experimental protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that you may encounter during the nitration of piperonylic acid, providing explanations and actionable solutions.

Q1: My reaction is resulting in a low yield of the desired 6-nitropiperonylic acid. What are the most likely causes?

A1: Low yields in the nitration of piperonylic acid can stem from several factors, primarily related to reaction conditions and the purity of starting materials.

  • Suboptimal Nitrating Agent: The choice and concentration of the nitrating agent are critical. While various nitrating agents can be used, a mixture of nitric acid and a strong co-acid like sulfuric acid is common for generating the active nitronium ion (NO₂⁺) electrophile.[1][2][3] Using nitric acid alone may be insufficient for efficient nitration, especially with a deactivated ring system.[2]

  • Improper Temperature Control: Aromatic nitration is an exothermic reaction.[4] If the temperature is not carefully controlled, it can lead to undesired side reactions, including the formation of di-nitrated products or oxidative degradation of the starting material, which can manifest as the formation of tar-like substances.[5]

  • Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting material. Conversely, excessively long reaction times, especially at elevated temperatures, can promote the formation of byproducts. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Purity of Piperonylic Acid: The presence of impurities in the starting piperonylic acid can interfere with the reaction. For instance, residual piperonal from the synthesis of piperonylic acid can react with the nitrating agent, consuming it and leading to a lower yield of the desired product.[6]

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity for the 6-nitro isomer?

A2: The methylenedioxy and carboxylic acid groups on piperonylic acid direct the incoming nitro group. The methylenedioxy group is an activating group, directing ortho and para, while the carboxylic acid is a deactivating group, directing meta. The position ortho to the methylenedioxy group and meta to the carboxylic acid group (the 6-position) is electronically favored. However, side products can still form.

  • Controlling Reaction Conditions: Lowering the reaction temperature can often enhance regioselectivity by favoring the kinetically controlled product. A gradual, dropwise addition of the nitrating agent to the solution of piperonylic acid with efficient stirring can also help to maintain a low local concentration of the nitrating agent, minimizing side reactions.

  • Choice of Solvent: The solvent can influence the regioselectivity of the nitration. While strong acids are often used, exploring alternative solvent systems, such as acetic acid, may offer better control over the reaction.[5] Acetonitrile has also been shown to moderate the speed of nitration reactions.[7]

Q3: My final product is difficult to purify, and I suspect the presence of isomeric impurities. What purification strategies do you recommend?

A3: Purification of nitrated piperonylic acid can be challenging due to the similar polarities of the desired product and potential isomeric byproducts.

  • Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired 6-nitropiperonylic acid has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Ethanol or a mixture of ethanol and water is a good starting point.

  • Column Chromatography: If recrystallization fails to provide a product of sufficient purity, column chromatography is a more effective, albeit more labor-intensive, method. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate isomers. The separation can be monitored by TLC to identify the fractions containing the pure product.

  • Washing with Sodium Bicarbonate: During the workup, washing the crude product with a saturated solution of sodium bicarbonate can help remove any unreacted acidic starting material and acidic byproducts.[8]

Q4: The reaction is producing a dark, tar-like substance. What is causing this and how can I prevent it?

A4: The formation of tar is a common issue in nitration reactions, especially with activated aromatic rings.[5]

  • Over-Nitration and Oxidation: This is the most probable cause. The strongly activating methylenedioxy group can make the ring susceptible to multiple nitrations and oxidation by the strong nitric acid, leading to complex polymeric materials.[5]

  • Prevention Strategies:

    • Strict Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath throughout the addition of the nitrating agent.

    • Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and dropwise to the reaction mixture with vigorous stirring to avoid localized overheating and high concentrations of the nitrating agent.

    • Use of a Co-solvent: Performing the reaction in a suitable co-solvent like glacial acetic acid can help to better control the reaction and dissolve the starting materials.[5]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the nitration of piperonylic acid, designed to maximize yield and purity.

Protocol 1: Standard Nitration using Nitric Acid in Acetic Acid

This protocol is a reliable starting point for the synthesis of 6-nitropiperonylic acid.

ParameterValue
Starting Material Piperonylic Acid (high purity)
Nitrating Agent Fuming Nitric Acid (≥90%)
Solvent Glacial Acetic Acid
Reaction Temperature 0-5 °C
Reaction Time 1-2 hours (monitor by TLC)

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperonylic acid in glacial acetic acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add fuming nitric acid dropwise to the stirred solution over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete (disappearance of the starting material spot on TLC), slowly pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate is the crude 6-nitropiperonylic acid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral to pH paper.

  • Further purify the crude product by recrystallization from ethanol.

Diagram: Experimental Workflow for Nitration of Piperonylic Acid

G cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Workup & Purification start Dissolve Piperonylic Acid in Glacial Acetic Acid cool Cool to 0-5 °C (Ice Bath) start->cool add_hno3 Slowly Add Fuming HNO3 (Maintain T < 5 °C) cool->add_hno3 stir Stir at 0-5 °C (Monitor by TLC) add_hno3->stir quench Pour onto Crushed Ice stir->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure 6-Nitropiperonylic Acid recrystallize->product

Caption: Workflow for the nitration of piperonylic acid.

Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis.

Formation of the Nitronium Ion

The active electrophile in this reaction, the nitronium ion (NO₂⁺), is typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid.[1][2]

Diagram: Generation of the Nitronium Ion

G HNO3 H-O-NO2 Protonated_HNO3 H2O+-NO2 HNO3->Protonated_HNO3 + H+ (from H2SO4) H2SO4 H2SO4 H2O H2O Protonated_HNO3->H2O NO2+ NO2+ Protonated_HNO3->NO2+ HSO4- HSO4-

Caption: Generation of the nitronium ion from nitric acid.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring of piperonylic acid attacks the nitronium ion. The resulting intermediate, a resonance-stabilized carbocation (arenium ion), then loses a proton to restore aromaticity, yielding the nitrated product.

Diagram: Electrophilic Aromatic Substitution Mechanism

G cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Deprotonation Piperonylic_Acid Piperonylic_Acid Arenium_Ion Arenium_Ion Arenium_Ion_2 Arenium_Ion_2 6-Nitropiperonylic_Acid 6-Nitropiperonylic_Acid

Caption: Mechanism of electrophilic aromatic substitution.

Note: The image placeholders in the DOT script should be replaced with actual image files for proper rendering.

References

  • Google Patents. (n.d.). Piperonal purification method.
  • Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Piperonylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic nitration under various conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of experimental set-up for gas phase nitration of aromatic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrated fatty acids: Synthesis and measurement. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-NITRO-p-CYMENE. Retrieved from [Link]

  • Google Patents. (n.d.). Nitration process.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2019). Nitration of aromatic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. Retrieved from [Link]

  • Solvay. (n.d.). Reduction of nitration aggressiveness with Sulfamic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic procedure for the synthesis of 6-nitrohomovanillic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Alternative process for producing 6-amino-penicillanic acid (6-apa).
  • Wikipedia. (n.d.). File:6-aminopenicillanic acid synthesis.png. Retrieved from [Link]

Sources

Optimization

Purification methods for 2,3-Methylenedioxy 6-nitrobenzoic acid recrystallization

Technical Support Center: Purification of 2,3-Methylenedioxy-6-nitrobenzoic Acid This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2,3-Methylenedioxy-6-nitrobenzoic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2,3-Methylenedioxy-6-nitrobenzoic acid via recrystallization. We will move beyond a simple protocol to explore the underlying principles, troubleshoot common experimental hurdles, and establish a framework for achieving high purity and yield.

Section 1: Core Principles & Initial Considerations (FAQs)

This section addresses the foundational questions that form the basis of a successful recrystallization strategy.

Q1: Why is recrystallization the preferred method for purifying this compound?

Recrystallization is a powerful yet economical technique for purifying solid organic compounds. It leverages the principle of differential solubility: a target compound and its impurities will have different solubility profiles in a given solvent at different temperatures. For crystalline solids like 2,3-Methylenedioxy-6-nitrobenzoic acid, the ideal solvent will dissolve the compound completely at an elevated temperature but very poorly at low temperatures.[1][2] This temperature-dependent solubility allows for the selective crystallization of the pure compound upon cooling, leaving the majority of impurities behind in the solution (the "mother liquor").

Q2: How do I select the optimal solvent for 2,3-Methylenedioxy-6-nitrobenzoic acid?

Solvent selection is the most critical step. The molecular structure—containing a polar carboxylic acid group, an electron-withdrawing nitro group, and a moderately polar methylenedioxy group—guides our choice.

Key Solvent Characteristics:

  • Steep Solubility Curve: The compound must be highly soluble at the solvent's boiling point but sparingly soluble at or near 0°C to maximize recovery.[1]

  • Inertness: The solvent must not react with the compound.[1]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (remaining in the mother liquor).[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.

Based on the "like dissolves like" principle, polar solvents are excellent starting points for this polar molecule.[1] Alcohols, in particular, are often effective for aromatic compounds.[3]

Solvent SystemRationale & ConsiderationsSuitability
Ethanol or Methanol The polar hydroxyl group interacts well with the carboxylic acid and nitro groups. These are often excellent first choices for aromatic acids.[3][4]High
Water Benzoic acids often show increased solubility in hot water compared to cold water.[5][6] However, the organic backbone may limit solubility even when hot.Moderate (Likely best in a mixed system)
Ethanol/Water Mix A powerful mixed-solvent system. The compound is dissolved in a minimum of hot ethanol (the "good" solvent), and hot water (the "bad" solvent) is added dropwise until the solution becomes cloudy, indicating saturation.[1] A few more drops of ethanol will clarify the solution before cooling.Very High
Acetone A polar aprotic solvent that can be effective. Its high volatility is advantageous for drying.Moderate
Hexane or Toluene Nonpolar solvents. Unlikely to be effective on their own due to the compound's polarity, but could potentially be used as the "bad" solvent in a mixed system with a more polar "good" solvent.Low (as a single solvent)
Q3: When is a mixed-solvent system the right choice?

A mixed-solvent system is employed when no single solvent meets all the ideal criteria.[1] This is common when a compound is excessively soluble in one solvent (like ethanol) even at low temperatures, leading to poor recovery, and nearly insoluble in another (like water) even when hot.[1] By creating a binary mixture, you can finely tune the solvent's polarity to achieve the desired steep solubility curve.

Section 2: Detailed Experimental Protocol

This protocol provides a self-validating workflow for the recrystallization of 2,3-Methylenedioxy-6-nitrobenzoic acid.

Step-by-Step Methodology
  • Solvent Selection Test (Microscale):

    • Place ~20-30 mg of the crude solid into a small test tube.

    • Add the chosen solvent (e.g., ethanol) dropwise at room temperature. The solid should be sparingly soluble or insoluble.

    • Heat the test tube in a water bath. The solid should dissolve completely.

    • Allow the tube to cool to room temperature, then place it in an ice-water bath. Abundant crystal formation indicates a suitable solvent.

  • Dissolution:

    • Place the crude 2,3-Methylenedioxy-6-nitrobenzoic acid into an Erlenmeyer flask (its sloped sides reduce solvent evaporation).

    • Add a minimal amount of the chosen solvent.

    • Heat the flask on a hot plate with gentle swirling. Add small portions of hot solvent until the solid just dissolves completely. Using an excess of solvent is the most common cause of poor yield. [7][8]

  • Decolorization (Optional):

    • If the hot solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal.

    • Swirl and reheat the solution for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Gravity Filtration (Only if charcoal or insoluble impurities are present):

    • Set up a gravity filtration apparatus (funnel with fluted filter paper) over a clean, pre-heated Erlenmeyer flask.

    • Keeping the solution hot to prevent premature crystallization, pour it through the filter paper.

    • Rinse the original flask and the filter paper with a small amount of hot solvent to recover any remaining compound.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals rather than trapping impurities in a rapidly formed solid.[3]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation & Washing:

    • Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.

    • Wash the crystals with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor.[1] Using solvent that is not ice-cold will dissolve some of your product, reducing the yield.[1]

  • Drying:

    • Continue to draw air through the funnel to partially dry the crystals.

    • Transfer the crystalline solid to a pre-weighed watch glass and allow it to air dry completely. For faster results, a vacuum oven at a temperature well below the compound's melting point can be used.

Workflow Diagram: Recrystallization Process

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification Steps cluster_analysis Validation Crude Crude Solid Solvent Select Solvent Crude->Solvent Microscale Test Dissolve Dissolve in Min. Hot Solvent Solvent->Dissolve HotFilt Hot Filtration (if needed) Dissolve->HotFilt Cool Slow Cooling & Ice Bath HotFilt->Cool Isolate Vacuum Filtration & Cold Wash Cool->Isolate Dry Drying Isolate->Dry Pure Pure Crystals Dry->Pure MP Melting Point Analysis Pure->MP

Caption: General workflow for purification by recrystallization.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to common problems.

Q: My compound "oiled out" instead of forming crystals. What do I do?
  • Cause: This often happens when the melting point of the solid is lower than the boiling point of the chosen solvent, or when the concentration of impurities is very high.[1] The compound melts before it can dissolve, forming an immiscible liquid layer.

  • Solution 1: Reheat the entire mixture to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.[1][8]

  • Solution 2: Allow the solution to cool much more slowly. You can insulate the flask or leave it on a hot plate with the heat turned off. Very slow cooling favors the formation of an ordered crystal lattice over an amorphous oil.[1][7]

  • Solution 3: If the problem persists, recover the material by evaporating the solvent and attempt the recrystallization again with a different solvent or a mixed-solvent system.[7]

Q: I've cooled the solution, but no crystals have formed. What went wrong?
  • Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[7] The solution is not saturated enough for crystals to form.

  • Solution: Reheat the solution and boil off some of the solvent to increase the concentration.[8] Allow it to cool again.

  • Cause 2: The solution is supersaturated. The molecules need a nucleation site to begin forming a crystal lattice.

  • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask just below the liquid level.[1][7] The microscopic scratches on the glass provide nucleation sites.

  • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" will act as a template for further crystal growth.[6][7]

Q: My product yield is very low. How can I improve it?
  • Cause 1: Too much solvent was used during dissolution, meaning a significant amount of your product remains in the mother liquor.[8]

  • Cause 2: The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used.[1]

  • Cause 3: The solution was not cooled for a sufficient amount of time or to a low enough temperature.

  • Solution: Always use the absolute minimum amount of hot solvent for dissolution. Ensure your washing solvent is thoroughly chilled in an ice bath and use it sparingly. Check the mother liquor; if a large residue remains after evaporating a drop, there is still a significant amount of product in solution that could potentially be recovered through a second crystallization.[8]

Q: The crystals formed instantly as a fine powder when I removed the flask from the heat. Is this a problem?
  • Cause: Yes, this is known as "crashing out." Rapid crystallization tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[8]

  • Solution: Place the flask back on the heat source, add a small amount (1-2 mL) of additional hot solvent to slightly decrease the saturation, and bring the solid back into solution. Then, allow it to cool much more slowly.[8]

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Problem Encountered During Cooling Oiling Compound 'Oils Out'? Start->Oiling NoCrystals No Crystals Formed? Oiling->NoCrystals No Sol_Oil 1. Reheat & Add More Solvent 2. Cool S-L-O-W-L-Y 3. Change Solvent System Oiling->Sol_Oil Yes LowYield Yield is Very Low? NoCrystals->LowYield No Sol_NoCrystals Too Much Solvent? Boil Off Excess & Re-cool NoCrystals->Sol_NoCrystals Yes Sol_LowYield Review Protocol: - Used Min. Hot Solvent? - Washed with ICE-COLD Solvent? LowYield->Sol_LowYield Yes Sol_NoCrystals2 Induce Crystallization: - Scratch Flask - Add Seed Crystal Sol_NoCrystals->Sol_NoCrystals2 If Still No Crystals

Caption: A decision-making guide for common recrystallization issues.

Section 4: Purity Assessment (Self-Validation)

A successful purification must be verified.

  • Melting Point Analysis: This is the most straightforward method for assessing purity. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, causing the melting point to be depressed (lower) and the range to be broad.[9] Compare the melting point of your recrystallized product to the literature value and to a sample of your crude starting material.

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively assess the number of components in your sample. The purified product should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.

By following this guide, researchers can effectively purify 2,3-Methylenedioxy-6-nitrobenzoic acid, troubleshoot common issues with a clear understanding of the underlying principles, and validate the success of their experimental work.

References

  • BenchChem. (2025). solvent selection for effective recrystallization of nitroaromatic compounds.
  • MeitY OLabs. (2015). Purification of Benzoic Acid by Crystallization. YouTube. Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Recrystallization 2. (n.d.). Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Available at: [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Available at: [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Available at: [Link]

  • All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Available at: [Link]

  • Zhang, et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Removing regioisomeric impurities from 6-nitropiperonylic acid

Technical Support Center: Purification of 6-Nitropiperonylic Acid Executive Summary & Technical Context 6-Nitropiperonylic acid (6-nitro-1,3-benzodioxole-5-carboxylic acid) is a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-Nitropiperonylic Acid

Executive Summary & Technical Context

6-Nitropiperonylic acid (6-nitro-1,3-benzodioxole-5-carboxylic acid) is a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of endothelin receptor antagonists and various alkaloids.

The synthesis typically involves the electrophilic nitration of piperonylic acid. Due to the synergistic directing effects of the methylenedioxy group (strongly activating, ortho/para-directing) and the carboxylic acid (deactivating, meta-directing), the 6-position is highly favored.

The Purification Challenge: Despite the high regioselectivity, users frequently encounter specific impurities:

  • Regioisomeric Impurity: 4-nitropiperonylic acid (minor isomer, formed via competitive nitration ortho to the carboxyl group).

  • Over-Nitration: 4,6-dinitropiperonylic acid (formed under aggressive thermal conditions or excess nitrating agent).

  • Starting Material: Unreacted piperonylic acid.

This guide provides self-validating protocols to isolate the 6-nitro isomer with >98% purity.

Diagnostic Flowchart (Interactive)

Issue: My HPLC/NMR shows impurities or the melting point is depressed (Target: 227–229°C).

PurificationLogic Start Crude 6-Nitropiperonylic Acid (Yellow Solid) CheckMP Check Melting Point (Target: >227°C) Start->CheckMP Decision1 MP < 220°C? CheckMP->Decision1 ImpurityType Identify Impurity Source Decision1->ImpurityType Yes Pure Pure 6-Nitropiperonylic Acid Decision1->Pure No (High Purity) RouteA Insoluble Yellow Residue? (Dinitro species) ImpurityType->RouteA RouteB Soluble Impurity? (4-nitro isomer / SM) ImpurityType->RouteB ActionA Hot Filtration (Remove insolubles) RouteA->ActionA ActionB Recrystallization (Ethanol or AcOH) RouteB->ActionB ActionA->ActionB ActionB->Pure

Figure 1: Decision matrix for purification based on physical state and thermal analysis.

Troubleshooting Guides (FAQ Format)

Q1: How do I effectively remove the 4-nitro regioisomer?

The Science: The 4-nitro isomer is formed when nitration occurs ortho to the carboxylic acid. While sterically hindered, it forms in trace amounts (2-5%). The 6-nitro isomer is significantly less soluble in lower alcohols and acetic acid due to better crystal lattice packing (intermolecular hydrogen bonding).

Protocol: Fractional Recrystallization

  • Solvent Selection: Use Glacial Acetic Acid or 95% Ethanol . Acetic acid is superior for removing the dinitro impurity, while Ethanol is milder and sufficient for removing the 4-nitro isomer.

  • Dissolution: Suspend crude solid in solvent (approx. 10 mL per gram). Heat to reflux until dissolved.

  • Hot Filtration (Critical): If a bright yellow, insoluble solid remains at reflux, this is likely the 4,6-dinitro impurity. Filter the solution while hot to remove it.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0-4°C. The 6-nitro isomer will crystallize as pale yellow needles.

  • Wash: Filter and wash with cold solvent.[1] The 4-nitro isomer remains largely in the mother liquor.

Q2: My product contains a stubborn yellow solid that won't dissolve in refluxing ethanol. What is it?

Diagnosis: This is almost certainly 4,6-dinitropiperonylic acid . Causality: Nitration temperatures exceeding 20°C or using fuming nitric acid without temperature control promotes dinitration. Solution:

  • Do not add more solvent to force dissolution.

  • Perform a hot gravity filtration .[1] The dinitro compound is much less soluble than the mono-nitro derivatives in most organic solvents. The solid caught on the filter is the impurity; your product is in the filtrate.

Q3: The melting point is still low (e.g., 215-220°C) after one recrystallization.

Diagnosis: Mixed crystal formation or trapped solvent. Solution:

  • Acid-Base Reprecipitation:

    • Dissolve the solid in 10% aqueous NaHCO₃ (Sodium Bicarbonate).

    • Note: Non-acidic impurities (like nitro-piperonal derivatives) will not dissolve. Filter them off.

    • Acidify the filtrate slowly with HCl to pH 1-2.

    • Collect the precipitate.[1]

  • Second Recrystallization: Perform a final polish using the Ethanol protocol described in Q1.

Comparative Data: Impurity Profiles

CompoundStructure NoteSolubility (EtOH, Reflux)Solubility (EtOH, Cold)Removal Method
6-Nitropiperonylic Acid Target (Nitro at C6)HighLowCrystallizes out
4-Nitropiperonylic Acid Regioisomer (Nitro at C4)HighModerateStays in Mother Liquor
4,6-Dinitropiperonylic Acid Over-nitrationLowInsolubleHot Filtration
Piperonylic Acid Starting MaterialVery HighModerateStays in Mother Liquor

Detailed Experimental Protocol

Standard Operating Procedure (SOP): Purification of Crude 6-NP

Reagents:

  • Crude 6-Nitropiperonylic Acid (10 g)

  • Ethanol (95%) or Glacial Acetic Acid

  • Activated Charcoal (Optional, for decolorization)

Workflow:

  • Setup: Place 10 g of crude material in a 250 mL round-bottom flask.

  • Solvent Addition: Add 80 mL of 95% Ethanol.

  • Reflux: Heat to boiling with stirring. The solution should become clear yellow.

    • Checkpoint: If undissolved solids persist after 10 mins at reflux, assume dinitro contamination.

  • Filtration:

    • If clear: Proceed to step 5.

    • If solids present: Filter through a pre-warmed Buchner funnel. Discard the solid.

  • Crystallization: Remove heat. Let the flask sit undisturbed on a cork ring.

    • Observation: Needles should begin forming at ~50°C.

  • Harvest: Once at room temperature, cool in an ice bath for 30 minutes. Filter the crystals.[1][2][3]

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

  • Validation: Check Melting Point. Literature value: 227–228°C [1].

References

  • Organic Syntheses Procedure (Piperonylic Acid Context). "Piperonylic Acid." Organic Syntheses, Coll. Vol. 2, p. 538 (1943).

  • Nitration of Heterocycles. "Direct nitration of five membered heterocycles." Arkivoc, 2005 (iii), 179-191. (General principles of heterocyclic nitration and purification).

  • PubChem Compound Summary. "6-Nitropiperonylic acid." National Center for Biotechnology Information. (Physical property verification).

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 2,3-Methylenedioxy-6-nitrobenzoic Acid Synthesis

Welcome to the technical support guide for the synthesis of 2,3-Methylenedioxy-6-nitrobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,3-Methylenedioxy-6-nitrobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important synthesis. The selection of an appropriate solvent system is not merely a matter of dissolving reagents; it is a critical parameter that dictates reaction rate, regioselectivity, yield, and safety. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.

Part 1: Fundamental Principles of the Reaction

Before troubleshooting, it is essential to understand the electronic factors governing this specific nitration.

FAQ: Why is the nitro group selectively introduced at the 6-position?

Answer: The regioselectivity of this electrophilic aromatic substitution is a classic example of competing directing group effects. The starting material, 2,3-methylenedioxybenzoic acid, has two key functional groups on the aromatic ring:

  • The 2,3-Methylenedioxy Group: This is a powerful activating group and is ortho, para-directing. It strongly activates the positions ortho (C4) and para (C6) to it, donating electron density and stabilizing the carbocation intermediate (the sigma complex) formed during the attack by the nitronium ion (NO₂⁺).

  • The Carboxylic Acid Group (-COOH): This is a deactivating group and is meta-directing. It withdraws electron density from the ring, making substitution more difficult.

The substitution occurs at the C6 position because it is the only position that satisfies the directing effects of both groups simultaneously. It is para to the strongly activating methylenedioxy bridge and meta to the deactivating carboxylic acid group. This convergence of electronic preference makes the C6 position the most favorable site for electrophilic attack.

Caption: Logical diagram of directing group effects.

Part 2: Comparative Guide to Solvent Systems

The choice of solvent directly influences the generation of the active electrophile (NO₂⁺) and the overall reaction environment.

FAQ: What are the primary solvent systems for this nitration, and what are their pros and cons?

Answer: Several solvent systems can be employed, each with distinct advantages and disadvantages. The optimal choice depends on the scale of the reaction, available equipment, and desired purity profile.

Solvent SystemKey ReagentsRole of Solvent/MediumTypical Temp.ProsConsSafety Considerations
Traditional Mixed Acid Conc. H₂SO₄, Conc. HNO₃Sulfuric acid acts as both a catalyst to generate NO₂⁺ and as the reaction solvent.[1][2]0–10 °CHigh reaction rate; cost-effective; well-established methodology.[3]Highly corrosive and exothermic; can lead to oxidative side products; workup generates large amounts of acidic waste.[2]Extreme caution required. Highly exothermic reaction upon mixing and during addition. Use an ice/salt bath and add reagents slowly.[3][4]
Acetic Anhydride Fuming HNO₃, Acetic AnhydrideAcetic anhydride serves as both a reagent (forming acetyl nitrate in situ) and the solvent.[5]10–20 °COften provides cleaner reactions with fewer oxidative byproducts; can offer different regioselectivity in some systems.[6][7]Acetic anhydride is moisture-sensitive; can be less aggressive, potentially leading to slower reaction times.Corrosive and lachrymatory. The reaction can still be exothermic. Must be performed in a well-ventilated hood.
Organic Co-Solvents Conc. HNO₃, H₂SO₄ (catalyst)An inert solvent like nitromethane or glacial acetic acid is used to improve solubility and moderate the reaction.[8][9]5–25 °CBetter temperature control; improved solubility for complex substrates; can minimize side reactions.Adds cost and complexity; requires solvent removal post-reaction; potential for solvent nitration as a side reaction.Solvents may be flammable or toxic. Standard precautions for handling organic solvents apply.
Aqueous System Dilute HNO₃Water is the solvent. This is a greener approach but often requires activation.[10]Room Temp to Mild HeatEnvironmentally benign; improved safety profile by avoiding concentrated strong acids.[10]Generally slower reaction rates; may not be suitable for deactivated substrates; requires optimization for each specific substrate.Significantly safer than mixed acid systems, but acidic vapors can still be present.[2]

Part 3: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and provides actionable solutions.

Q1: My reaction yield is very low. What are the likely causes?
  • Possible Cause 1: Incomplete Reaction. The deactivating effect of the carboxyl group makes this nitration slower than that of an activated-only ring.[11]

    • Troubleshooting Steps:

      • Verify Reagent Quality: Use fresh, high-purity nitric and sulfuric acids. Older nitric acid can decompose, reducing the concentration of the active nitrating species.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. Do not proceed to workup until the starting material is fully consumed.

      • Adjust Reaction Time/Temperature: If the reaction stalls, consider extending the reaction time at the recommended temperature. A slight, controlled increase in temperature (e.g., from 5 °C to 10 °C) can increase the rate, but proceed with caution to avoid side reactions.[11]

  • Possible Cause 2: Product Loss During Workup. The product has a carboxylic acid group and is amphipathic.

    • Troubleshooting Steps:

      • Optimize Precipitation pH: After quenching the reaction on ice, the product must be precipitated by adjusting the pH. 2,3-Methylenedioxy-6-nitrobenzoic acid is insoluble in highly acidic aqueous solutions. Ensure the final pH is low (~1-2) to fully protonate the carboxylate and minimize its solubility in the aqueous waste.

      • Recrystallization Solvent Choice: The product is often purified by recrystallization. While ethanol/water mixtures are common, ensure you are not using an excessive volume of the solvent, which would keep a significant portion of the product dissolved.[3] The crude product is soluble in hot ethanol but insoluble in water.[3]

Q2: I am observing significant amounts of an impurity, possibly an isomer. How can I improve selectivity?
  • Possible Cause: Poor Temperature Control. Electrophilic aromatic substitutions are kinetically controlled. Higher temperatures provide more energy for the reaction to overcome the activation barrier for less-favored isomers.

    • Troubleshooting Steps:

      • Maintain Strict Low Temperatures: The addition of the nitrating mixture to the substrate solution must be done slowly, dropwise, with vigorous stirring and efficient cooling in an ice/salt bath to maintain the internal temperature below the recommended maximum (e.g., <10 °C for mixed acid).[4][11] A reaction that is too warm is the primary cause of decreased regioselectivity.

      • Consider an Alternative Solvent System: The choice of solvent can influence the isomer ratio.[7] If mixed acid provides poor selectivity, switching to an acetic anhydride system may offer a different product profile due to the different nature of the electrophile (acetyl nitrate vs. nitronium ion).

Q3: The reaction became uncontrollable and overheated. What went wrong?
  • Possible Cause: Addition Rate of Nitrating Agent Was Too Fast. Nitration is a highly exothermic reaction.[9] Adding the nitrating agent too quickly will generate heat faster than the cooling bath can remove it, leading to a dangerous runaway reaction.

    • Preventative Measures:

      • Slow, Controlled Addition: Always add the nitrating agent via a dropping funnel to the substrate solution, never the other way around. Monitor the internal thermometer constantly.

      • Pre-cool All Reagents: Ensure both the substrate solution and the nitrating mixture are thoroughly cooled before beginning the addition.[4]

      • Ensure Efficient Stirring: Vigorous stirring is critical to dissipate heat from the point of addition throughout the bulk of the solution.

Q4: My final product is discolored (yellow/brown) and difficult to purify.
  • Possible Cause: Oxidative Side Reactions. Concentrated nitric acid is a strong oxidizing agent, and unwanted oxidation of the substrate or product can lead to colored, tarry impurities.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Oxidation reactions often have a higher activation energy than the desired nitration. Running the reaction at the lowest practical temperature can suppress these side reactions.

      • Use a Scavenger (Advanced): In some nitrations, small amounts of urea can be added at the start to scavenge any nitrous acid present, which can catalyze unwanted side reactions.

      • Purification by Decolorization: During workup, after dissolving the crude product in a suitable solvent for recrystallization, you can add a small amount of activated carbon and heat briefly to adsorb colored impurities before filtering hot.

Part 4: Experimental Protocols & Workflows

The following are representative protocols. Always perform a thorough risk assessment before beginning any new procedure.[12]

Protocol A: Classical Mixed Acid Nitration
  • Preparation: In a flask equipped with a magnetic stirrer and thermometer, dissolve 2,3-methylenedioxybenzoic acid (1.0 eq) in concentrated sulfuric acid. Cool the mixture to 0 °C in an ice/salt bath.

  • Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 vol. eq.) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred substrate solution, ensuring the internal temperature does not exceed 10 °C.[3]

  • Monitoring: After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quenching & Isolation: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then recrystallize from an ethanol/water mixture to obtain the pure product.

Workflow Diagram: General Synthesis Procedure

G cluster_0 Reaction Setup cluster_1 Execution cluster_2 Workup & Purification A Prepare & Cool Substrate Solution B Prepare & Cool Nitrating Mixture C Slow, Dropwise Addition (Temp < 10°C) B->C D Stir & Monitor Reaction (TLC / HPLC) C->D E Quench on Crushed Ice D->E F Filter Precipitate E->F G Wash with Cold Water F->G H Recrystallize from Solvent G->H I Dry & Characterize Product H->I

Caption: General experimental workflow for nitration.

Part 5: Safety First - A Critical Reminder

Nitration reactions are energetically favorable and can be hazardous if not handled with extreme care.

  • Corrosive Reagents: Concentrated sulfuric and nitric acids are severely corrosive and can cause extreme burns.[3] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles or a face shield, and chemical-resistant gloves.[13][14]

  • Exothermic Nature: The reaction releases a significant amount of heat. Inadequate cooling can lead to a runaway reaction, rapid gas evolution, and potential vessel rupture.

  • Workup Hazards: Always pour the acid mixture into ice/water, never the other way around, to manage the heat of dilution.

  • Ventilation: All operations must be conducted in a certified chemical fume hood to avoid inhaling corrosive and toxic fumes (NOx).[13]

References

  • Taylor, R. (1990).
  • BenchChem. (2025). Controlling regioselectivity in aromatic nitration reactions. BenchChem Technical Support.
  • Norman, R. O. C., & Taylor, R. (1965). Solvent Effects in Aromatic Nitration.
  • Dutta, S., & Mahajan, S. (2025). Effect of solvents on regioselectivity of anisole nitration.
  • Nagy, T., et al. (2024).
  • Sigma-Aldrich. (2025). Safety Data Sheet for 3-Nitrobenzoic acid. Sigma-Aldrich.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • BYJU'S. (n.d.).
  • ResearchGate. (n.d.). Aromatic nitration under various conditions.
  • NPTEL. (n.d.).
  • Apollo Scientific. (n.d.). Safety Data Sheet for 3-Methyl-2-nitrobenzoic acid. Apollo Scientific.
  • Fisher Scientific. (2015). Safety Data Sheet for m-Nitrobenzoic acid. Fisher Scientific.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
  • Allen Institute. (n.d.).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses.
  • Truman State University. (n.d.).
  • BenchChem. (2025). Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzoate.

Sources

Troubleshooting

Troubleshooting low purity in 6-nitro-1,3-benzodioxole-5-carboxylic acid production

Technical Support Center: 6-Nitro-1,3-benzodioxole-5-carboxylic Acid Synthesis Welcome to the technical support center for the synthesis of 6-nitro-1,3-benzodioxole-5-carboxylic acid. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Nitro-1,3-benzodioxole-5-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 6-nitro-1,3-benzodioxole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the production of this important compound, with a focus on achieving high purity.

The synthesis of 6-nitro-1,3-benzodioxole-5-carboxylic acid, also known as 6-nitropiperonylic acid, is most commonly achieved through the electrophilic nitration of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid).[1][2][3] While the reaction appears straightforward, achieving high purity can be challenging due to the sensitive nature of the starting material and the potential for side reactions. This guide addresses specific problems in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a mixture of isomers, with low purity of the desired 6-nitro product. How can I improve the regioselectivity?

A1: This is a common challenge in the nitration of substituted benzene rings. The regiochemical outcome is dictated by the electronic effects of the substituents on the aromatic ring. In 1,3-benzodioxole-5-carboxylic acid, you have a weakly deactivating carboxylic acid group (-COOH) and an activating methylenedioxy group (-O-CH₂-O-).

  • Causality: The carboxylic acid is a meta-director, while the methylenedioxy group is an ortho, para-director. The nitration will primarily occur at the position most activated by the methylenedioxy group and least deactivated by the carboxylic acid group. This leads to the desired 6-nitro isomer. However, other isomers can form if the reaction conditions are not optimal.

  • Troubleshooting & Optimization:

    • Temperature Control: Nitration reactions are highly exothermic.[4] Maintaining a low and consistent temperature (typically 0-10 °C) is critical. Higher temperatures can lead to a loss of selectivity and the formation of unwanted isomers.

    • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent.[5][6] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[6] Using fuming nitric acid or increasing the proportion of sulfuric acid can lead to more aggressive nitration and reduced selectivity.

    • Rate of Addition: Add the nitrating agent dropwise to a solution of the piperonylic acid. A slow and controlled addition helps to dissipate the heat generated and maintain a consistent reaction temperature, preventing localized "hot spots" that can lead to side reactions.[4]

Q2: My product is contaminated with dinitrated compounds. How can I prevent over-nitration?

A2: The formation of dinitrated byproducts occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long. The initial nitro group deactivates the ring, making a second nitration more difficult but still possible under forcing conditions.[7]

  • Causality: An excess of the nitrating agent or elevated temperatures can provide enough energy to overcome the deactivating effect of the first nitro group, leading to a second nitration on the ring.

  • Troubleshooting & Optimization:

    • Stoichiometry: Use a carefully measured molar equivalent of nitric acid. A slight excess may be needed to drive the reaction to completion, but a large excess will promote dinitration.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be quenched promptly to prevent the formation of dinitrated products.

    • Quenching: Quench the reaction by pouring the mixture into a large volume of ice-cold water. This immediately stops the reaction and precipitates the crude product.

Q3: The reaction mixture turned dark brown or black, and the isolated product is impure and difficult to purify. What causes this charring?

A3: Charring indicates the decomposition and oxidation of the organic material.[4] This is a sign that the reaction is not well-controlled.

  • Causality: The strong oxidizing nature of nitric acid, especially in the presence of sulfuric acid and at elevated temperatures, can lead to the breakdown of the aromatic ring and other organic components. Highly activated aromatic compounds can be particularly susceptible to oxidation.[4]

  • Troubleshooting & Optimization:

    • Aggressive Temperature Control: This is the most critical factor. Ensure your cooling bath is efficient and can handle the exotherm of the reaction. Pre-cool the solutions before mixing.

    • Efficient Stirring: Inadequate mixing can create localized areas of high reagent concentration and temperature, leading to charring.[4] Use a magnetic stirrer or overhead stirrer that provides vigorous and uniform agitation.

    • Controlled Reagent Addition: As mentioned previously, add the nitrating agent slowly and below the surface of the reaction mixture if possible to ensure rapid mixing and heat dissipation.

Q4: My final product is contaminated with a significant amount of unreacted starting material. How can I improve the conversion?

A4: Incomplete reaction can be due to several factors, including insufficient reaction time, low temperature, or a nitrating agent that is not active enough.

  • Causality: The activation energy for the nitration reaction may not be fully overcome if the temperature is too low or the concentration of the active nitronium ion is insufficient.

  • Troubleshooting & Optimization:

    • Reaction Monitoring: Use TLC to track the disappearance of the starting material spot. This will give you a clear indication of when the reaction is complete.

    • Temperature Adjustment: While low temperatures are crucial for selectivity, if the reaction is stalling, you may need to allow it to slowly warm to a slightly higher temperature (e.g., room temperature) after the initial addition of the nitrating agent is complete. Proceed with caution and monitor for any signs of decomposition.

    • Nitrating Agent Composition: Ensure your nitric and sulfuric acids are of high concentration and not old or degraded. Water content can reduce the effectiveness of the nitrating mixture.[8]

Workflow and Reaction Pathway Diagrams

Troubleshooting_Workflow General Troubleshooting Workflow for Low Purity Start Low Purity Observed Identify_Impurity Identify Impurity (TLC, NMR, HPLC) Start->Identify_Impurity Isomers Isomeric Impurities Identify_Impurity->Isomers Regioselectivity Issue Dinitrated Dinitrated Byproducts Identify_Impurity->Dinitrated Over-reaction Charring Charring/Decomposition Identify_Impurity->Charring Decomposition Starting_Material Unreacted Starting Material Identify_Impurity->Starting_Material Incomplete Reaction Optimize_Temp Optimize Temperature (Lower & More Stable) Isomers->Optimize_Temp Optimize_Addition Control Reagent Addition Rate Isomers->Optimize_Addition Optimize_Stoichiometry Adjust Stoichiometry (Avoid Large Excess of HNO3) Dinitrated->Optimize_Stoichiometry Optimize_Time Monitor Reaction Time (TLC) Dinitrated->Optimize_Time Charring->Optimize_Temp Charring->Optimize_Addition Optimize_Mixing Improve Stirring/Agitation Charring->Optimize_Mixing Starting_Material->Optimize_Temp Starting_Material->Optimize_Time

Caption: Troubleshooting workflow for low purity issues.

Reaction_Pathway Nitration of 1,3-Benzodioxole-5-carboxylic Acid cluster_main Desired Pathway cluster_side Side Reactions Start 1,3-Benzodioxole-5-carboxylic Acid Product 6-Nitro-1,3-benzodioxole-5-carboxylic Acid Start->Product HNO3, H2SO4 (Controlled Conditions) Isomer Other Nitro Isomers Start->Isomer High Temp / Poor Control Decomposition Charred/Oxidized Products Start->Decomposition Excessive Heat / High Acid Conc. Dinitro Dinitrated Products Product->Dinitro Excess HNO3 / High Temp

Caption: Reaction pathway and potential side reactions.

Quantitative Data Summary: Impact of Reaction Parameters

ParameterLow SettingOptimal SettingHigh SettingPotential Purity Issue with High Setting
Temperature Slow/Incomplete Reaction0 - 10 °C> 20 °CIsomer formation, Dinitration, Charring
HNO₃ (Molar Eq.) Incomplete Reaction1.0 - 1.1> 1.5Dinitration, Increased Charring Risk
Reaction Time Incomplete ReactionMonitor by TLCExcessiveDinitration, Decomposition
Addition Rate N/ASlow, DropwiseRapidLocalized overheating, Charring, Isomers

Experimental Protocols

Detailed Protocol 1: Optimized Synthesis

This protocol is a general guideline. Always refer to established literature procedures and perform a thorough safety assessment before beginning any experiment.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-benzodioxole-5-carboxylic acid (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice-salt bath.

  • Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the stirred solution of piperonylic acid over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral (pH ~7).

  • Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 50 °C).

Detailed Protocol 2: Purification by Recrystallization
  • Solvent Selection: A common solvent for recrystallization is ethanol or a mixture of ethanol and water. Acetic acid can also be used.[9]

  • Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Analytical Methods for Purity Assessment

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying the presence of isomers or unreacted starting material.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for quantifying the purity of the final product and detecting even small amounts of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to separate the components of a mixture and provide mass information for each, aiding in the identification of unknown byproducts.[10]

References

  • PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Reddit. (2022). Di-nitration troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). US9139509B2 - Removal of non-aromatic impurities from a nitration process.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Retrieved from [Link]

  • Cheméo. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]

  • D'Apolito, M., et al. (2022). Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. Molecules, 27(19), 6296.
  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]

  • De Gruyter. (2003). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic procedure for the synthesis of 6-nitrohomovanillic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-nitro-1,3-benzodioxole-4-carbaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitro-1,3-benzodioxole. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
  • ScienceMadness Discussion Board. (2021). Synthesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Retrieved from [Link]

  • Google Patents. (n.d.). EP0826776A1 - Alternative process for producing 6-amino-penicillanic acid (6-apa).
  • Wikipedia. (n.d.). File:6-aminopenicillanic acid synthesis.png. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Selective Nitration of Piperonylic Acid

Welcome to the technical support guide for the nitration of piperonylic acid (3,4-methylenedioxybenzoic acid). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the nitration of piperonylic acid (3,4-methylenedioxybenzoic acid). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high yields of the desired 6-nitropiperonylic acid while minimizing the formation of dinitro byproducts. Our goal is to equip you with the scientific understanding and practical guidance necessary for successful and reproducible outcomes in your research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Question 1: My final product analysis (HPLC/NMR) shows a significant percentage of a dinitro byproduct. What is the primary cause and how can I prevent it?

Answer: The formation of dinitro-isomers is a classic challenge in electrophilic aromatic substitution when the desired mononitrated product is still susceptible to further reaction. The primary culprits are overly aggressive reaction conditions.

  • Probable Cause A: Excessive Reaction Temperature.

    • Scientific Rationale: Electrophilic nitration is a highly exothermic reaction.[1] The initial mononitration to 6-nitropiperonylic acid is relatively fast due to the activating effect of the methylenedioxy group. However, the introduction of the first nitro group deactivates the ring toward further substitution.[2] Overcoming this deactivation to add a second nitro group requires higher activation energy. If the reaction temperature is too high (e.g., >10-15°C), you provide sufficient energy to overcome this barrier, promoting dinitration.

    • Solution: Strict temperature control is paramount.

      • Pre-cool all reagents: Cool the piperonylic acid solution and the nitrating mixture separately in an ice/salt bath to below 0°C before mixing.[3]

      • Maintain a low reaction temperature: Conduct the entire addition of the nitrating agent at a temperature between -5°C and 5°C. Never let the internal temperature exceed 5°C.[3]

      • Slow, dropwise addition: Add the nitrating agent very slowly using a dropping funnel to allow the cooling bath to dissipate the heat generated from the reaction.

  • Probable Cause B: Incorrect Stoichiometry (Excess Nitrating Agent).

    • Scientific Rationale: Using a significant excess of the nitrating agent (e.g., >1.2 equivalents of nitric acid) means that even after all the piperonylic acid has been converted to the mononitro product, a high concentration of the powerful electrophile (the nitronium ion, NO₂⁺) remains.[4] This surplus electrophile will then attack the deactivated, but still available, mononitro product, leading to dinitration.

    • Solution: Carefully control the molar equivalents of your nitrating agent.

      • Use a slight excess: A molar ratio of 1.05 to 1.1 equivalents of nitric acid to piperonylic acid is typically sufficient to drive the reaction to completion without leaving a large excess.

      • Accurate measurements: Ensure precise weighing of the starting material and accurate volume/concentration measurements of the acids.

  • Probable Cause C: Extended Reaction Time.

    • Scientific Rationale: Allowing the reaction to stir for too long after the starting material has been consumed provides more opportunity for the mononitro product to undergo a second nitration.

    • Solution: Monitor the reaction progress closely.

      • Thin-Layer Chromatography (TLC): At 15-minute intervals, quench a small aliquot of the reaction mixture in ice water, extract with ethyl acetate, and spot on a TLC plate against a standard of the starting material.

      • Stop at completion: Once the starting material spot has disappeared, proceed immediately with the workup procedure. Do not let the reaction stir for an extended period "just to be sure."

Troubleshooting Workflow

Below is a logical workflow to diagnose and solve the issue of high dinitro byproduct formation.

G start High Dinitro Byproduct Detected q_temp Was reaction temp > 5°C? start->q_temp q_equiv Were >1.2 eq. of HNO3 used? q_temp->q_equiv No sol_temp ACTION: Maintain temp at -5 to 5°C. Use slow, dropwise addition. q_temp->sol_temp  Yes q_time Was reaction time extended after SM was consumed? q_equiv->q_time No sol_equiv ACTION: Use 1.05-1.1 eq. of HNO3. Ensure accurate measurements. q_equiv->sol_equiv  Yes sol_time ACTION: Monitor reaction by TLC. Quench immediately upon completion. q_time->sol_time  Yes

Caption: Troubleshooting workflow for dinitration issues.

Question 2: My yield is very low, even after accounting for byproducts. What could be happening?

Answer: Low yield can stem from an incomplete reaction or loss of product during workup and purification.

  • Probable Cause A: Incomplete Reaction.

    • Scientific Rationale: Overly cautious conditions, such as extremely low temperatures (e.g., <-10°C) or using a stoichiometric or substoichiometric amount of nitrating agent, may result in an incomplete reaction, leaving a significant amount of unreacted piperonylic acid.

    • Solution: Find the right balance. While avoiding high temperatures is crucial, the reaction still needs sufficient thermal energy to proceed. Ensure the temperature is maintained within the optimal -5 to 5°C range and use a slight excess (1.05 eq.) of the nitrating agent.

  • Probable Cause B: Product Loss During Workup.

    • Scientific Rationale: The product, 6-nitropiperonylic acid, is a carboxylic acid. During the workup, it is crucial to ensure the aqueous phase is sufficiently acidified to fully protonate the carboxylate anion, rendering the product insoluble for filtration or extractable into an organic solvent.

    • Solution:

      • Check pH: After quenching the reaction on ice, slowly add a strong acid (like HCl) until the pH of the aqueous slurry is < 2. Check with pH paper.

      • Thorough Extraction: If using extraction instead of filtration, use an appropriate solvent like ethyl acetate and perform at least three extractions to ensure complete recovery from the aqueous phase.

Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism for the nitration of piperonylic acid, and why is the 6-position the primary site for mononitration?

Answer: The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism.[5] First, nitric acid is protonated by sulfuric acid and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[4][6] The π-electron system of the piperonylic acid aromatic ring then attacks the nitronium ion.

The regioselectivity is governed by the directing effects of the substituents:

  • -O-CH₂-O- (Methylenedioxy) group: This is a strongly activating, ortho, para-director.

  • -COOH (Carboxylic acid) group: This is a deactivating, meta-director.

The 6-position is ortho to the activating methylenedioxy group and meta to the deactivating carboxylic acid group. Both groups, therefore, direct the incoming electrophile to this position, making it the most electronically favorable site for the first nitration. The undesired dinitration occurs when a second NO₂⁺ group adds to the already nitrated ring.

G cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O NO2+->H2O HSO4- HSO₄⁻ NO2+->HSO4- PA Piperonylic Acid Sigma Sigma Complex (Carbocation Intermediate) PA->Sigma + NO₂⁺ MonoNitro 6-Nitropiperonylic Acid (Desired Product) Sigma->MonoNitro - H⁺ DiNitro Dinitro Byproduct (Undesired) MonoNitro->DiNitro + NO₂⁺ (Excess) - H⁺ (Harsh Conditions)

Sources

Troubleshooting

Thermal stability issues of 2,3-Methylenedioxy 6-nitrobenzoic acid in storage

Subject: Thermal Stability & Storage Protocols Reference Compound: 6-nitro-1,3-benzodioxole-5-carboxylic acid (Synonyms: 6-Nitropiperonylic acid; 2,3-methylenedioxy-6-nitrobenzoic acid) CAS: 716-32-5 (Typical) Module 1:...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Thermal Stability & Storage Protocols

Reference Compound: 6-nitro-1,3-benzodioxole-5-carboxylic acid (Synonyms: 6-Nitropiperonylic acid; 2,3-methylenedioxy-6-nitrobenzoic acid) CAS: 716-32-5 (Typical)

Module 1: Critical Storage & Handling (The "Emergency" Phase)

Status: Active Hazard Alert Risk Profile: Thermal Decarboxylation & Pressure Buildup

If you are currently experiencing issues with this compound (e.g., bottles pressurizing, material turning orange/brown), consult the immediate action grid below.

Immediate Action Protocols
ObservationDiagnosisImmediate Action
Pressure build-up upon opening container (Pop sound)Active Decarboxylation. The compound is releasing

gas due to thermal stress.
Vent immediately. Move to a fume hood. Do not seal tightly. Cool to 4°C.
Color Change (Pale yellow

Deep Orange/Brown)
Photochemical or Thermal Degradation. Formation of azo-dimers or nitro-reduction byproducts.Quarantine. Purity is compromised. Perform HPLC to assess % intact API.
Melting Point Depression (Melts < 140°C)Eutectic Impurity Formation. The degradation product (5-nitro-1,3-benzodioxole) lowers the MP.Recrystallize. Material requires purification before use in synthesis.

Module 2: Technical Troubleshooting (Q&A)

Q1: Why is this specific isomer (6-nitro) thermally unstable compared to the non-nitro precursor?

The "Ortho-Effect" Mechanism: The instability arises from the specific positioning of the nitro group relative to the carboxylic acid. In 6-nitro-1,3-benzodioxole-5-carboxylic acid, the nitro group (


) is ortho (adjacent) to the carboxylic acid (

).[1]
  • Steric Strain: The bulky nitro group forces the carboxyl group out of planarity with the benzene ring, weakening the

    
     bond.
    
  • Electronic Withdrawal: The nitro group is a strong electron-withdrawing group (EWG). It pulls electron density away from the ring, stabilizing the carbanion intermediate that forms after

    
     leaves.
    
  • Result: The activation energy for decarboxylation is significantly lowered. Unlike the stable parent piperonylic acid, the 6-nitro derivative can slowly decarboxylate even at moderate storage temperatures (

    
    ) over long periods.
    
Q2: What is the exact degradation pathway?

The primary degradation event is the irreversible loss of carbon dioxide (


), yielding 5-nitro-1,3-benzodioxole .

Diagram 1: Thermal Degradation Pathway Visualization of the molecular transformation and byproducts.

DecompositionPathway cluster_conditions Catalysts Substrate 6-Nitro-1,3-benzodioxole- 5-carboxylic acid (Solid, Acidic) Transition Transition State (Stabilized Carbanion) Substrate->Transition Heat / Light Product 5-Nitro-1,3-benzodioxole (Liquid/Low MP Solid) Transition->Product Gas CO2 (Gas) (Pressure Hazard) Transition->Gas Base (Trace) Base (Trace) Base (Trace)->Substrate Accelerates Moisture Moisture Moisture->Substrate Lowers Ea

Caption: Thermal decarboxylation mechanism driven by the ortho-nitro effect, releasing CO2 gas and the non-acidic nitro-benzodioxole derivative.

Q3: My material has turned into a "wet" paste. Is it wet with water?

Likely No. It is likely "wet" with its own decomposition product. The decarboxylated product (5-nitro-1,3-benzodioxole) has a significantly lower melting point (~30-34°C or liquid at warm room temp) compared to the starting acid (MP > 140°C).

  • Phenomenon: As the acid degrades, the impurity depresses the melting point of the mixture (Eutectic effect).

  • Result: A solid powder turns into a sticky, semi-solid paste. This is a definitive sign of significant chemical degradation, not moisture absorption.

Module 3: Analytical Validation Protocols

To confirm the quality of your stored material, use the following self-validating workflows.

Protocol A: The "Fizz" Test (Qualitative)

Use this for a rapid Go/No-Go decision before setting up HPLC.

  • Dissolve 10 mg of the sample in 1 mL of saturated Sodium Bicarbonate (

    
    ) solution.
    
  • Observation:

    • Strong Effervescence & Clear Solution: The carboxylic acid is intact (Soluble salt formed).

    • Cloudy Suspension / Oily Droplets / No Fizz: The material has decarboxylated. The product (5-nitro-1,3-benzodioxole) is not acidic and will not dissolve in bicarbonate.

Protocol B: HPLC Purity Assessment

Standard Operating Procedure for Quantitative Analysis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid).

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Nitro group absorption) and 210 nm.

  • Expected Elution Order:

    • 6-nitro-1,3-benzodioxole-5-carboxylic acid (Elutes earlier due to polarity of -COOH).

    • 5-nitro-1,3-benzodioxole (Elutes later; less polar, major impurity).

Module 4: Storage Decision Tree

Use this logic flow to determine the correct storage location for your inventory.

Diagram 2: Inventory Management Workflow

StorageLogic Start New Shipment Received Check Check CoA & Physical State Start->Check Decision1 Is usage immediate (< 48 hours)? Check->Decision1 ShortTerm Store at Room Temp (20-25°C) Desiccator / Amber Vial Decision1->ShortTerm Yes LongTerm Store at Refrigerated (2-8°C) *Critical* Decision1->LongTerm No Monitor Monitor Monthly: 1. Color (Yellow -> Orange?) 2. Caking/Clumping LongTerm->Monitor Issue Signs of Degradation? Monitor->Issue Action1 Recrystallize (EtOH/Water) Issue->Action1 Minor (<5%) Action2 Dispose (Explosion Risk if heated) Issue->Action2 Major (>20% / Liquid)

Caption: Decision matrix for handling nitro-benzodioxole derivatives to prevent thermal runaway and purity loss.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed mechanism of decarboxylation of ortho-substituted benzoic acids).
  • Gopalan, R., & Mathai, I. M. (1969). Thermal Decarboxylation of Nitrobenzoic Acids. Journal of the Chemical Society.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 716-32-5 (6-Nitro-1,3-benzodioxole-5-carboxylic acid).

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Piperonylic Acid Derivatives. (General handling for benzodioxole acids).

Sources

Optimization

Technical Support Center: Catalyst Selection for Hydrogenation of 6-Nitropiperonylic Acid

Welcome to the technical support center dedicated to the catalytic hydrogenation of 6-nitropiperonylic acid to its corresponding amine, a crucial intermediate in pharmaceutical synthesis. This guide is designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the catalytic hydrogenation of 6-nitropiperonylic acid to its corresponding amine, a crucial intermediate in pharmaceutical synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection and reaction optimization for the hydrogenation of 6-nitropiperonylic acid.

Q1: What are the most common catalysts for the hydrogenation of aromatic nitro compounds like 6-nitropiperonylic acid?

A1: The most frequently employed catalysts for the reduction of aromatic nitro groups are palladium on carbon (Pd/C) and Raney Nickel.[1][2] Pd/C is often the preferred choice due to its high activity and efficiency in reducing both aromatic and aliphatic nitro groups to amines.[1] Raney Nickel is a cost-effective alternative and can be advantageous where chemoselectivity is a concern, especially to avoid dehalogenation if halogen substituents are present.[1][3] Other catalysts like platinum on carbon (Pt/C) and rhodium on alumina (Rh/Al2O3) have also been used for selective hydrogenations.[3]

Q2: What are the key reaction parameters to consider when optimizing the hydrogenation of 6-nitropiperonylic acid?

A2: Several factors influence the success of the hydrogenation reaction. These include:

  • Catalyst Loading: Typically, a 5-10% (w/w) catalyst loading is a good starting point.[4]

  • Solvent: Polar solvents like methanol, ethanol, and ethyl acetate are commonly used.[4] The choice of solvent can impact substrate solubility and reaction rate.

  • Temperature: Reactions are often run at temperatures between 25-80°C.[5] Higher temperatures can increase the reaction rate but may also lead to side reactions.

  • Hydrogen Pressure: Pressures typically range from 1 to 30 atm.[5] Increased pressure can enhance the reaction rate, especially for sluggish reactions.[6]

  • Agitation: Vigorous stirring is crucial to ensure good mass transfer of hydrogen gas to the catalyst surface.[4][5]

Q3: What are potential side reactions or byproducts to be aware of during this hydrogenation?

A3: A primary concern during the reduction of nitro groups is the accumulation of hydroxylamine intermediates.[3] These species can be thermally unstable and may lead to the formation of colored azo or azoxy impurities through condensation with the nitroso intermediate.[3] In some cases, over-reduction of the aromatic ring can occur, especially under harsh conditions.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or by measuring hydrogen uptake. A significant decrease or cessation of hydrogen consumption can indicate that the reaction is complete or has stalled.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the hydrogenation of 6-nitropiperonylic acid.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Slow or Incomplete Reaction 1. Catalyst Deactivation/Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Common poisons include sulfur compounds, nitrogen compounds (other than the nitro group), halides, and heavy metals.[7][8][9] 2. Insufficient Catalyst Activity: The catalyst may be old, improperly stored, or have low intrinsic activity. 3. Poor Mass Transfer: Inefficient stirring or low hydrogen pressure can limit the contact between hydrogen, substrate, and catalyst.[8]1. Purify Starting Materials: Ensure the 6-nitropiperonylic acid and solvent are of high purity. If catalyst poisoning is suspected, you can try filtering the reaction mixture and adding fresh catalyst to the filtrate.[6] 2. Use Fresh Catalyst: Always use a fresh, active catalyst. Consider trying a different type of catalyst (e.g., switch from Pd/C to Raney Nickel). Pearlman's catalyst (Pd(OH)2/C) is known to be more active in some cases.[4] 3. Optimize Reaction Conditions: Increase the stirring speed to improve gas-liquid mixing.[4] Gradually increase the hydrogen pressure and/or temperature, while carefully monitoring for side product formation.[5][6]
Formation of Colored Impurities Accumulation of Hydroxylamine Intermediates: These intermediates can condense to form colored azo or azoxy compounds.[3] This is more likely with electron-withdrawing substituents on the aromatic ring.[3]Use a Promoter or Different Catalyst: The addition of vanadium promoters can help reduce the accumulation of hydroxylamines.[3] Nickel catalysts, such as Raney Nickel, can sometimes offer better performance in minimizing hydroxylamine levels.[3]
Low Product Yield 1. Product Inhibition: The amine product can sometimes adsorb onto the catalyst surface, blocking active sites and slowing the reaction.[8] 2. Incomplete Reaction: See "Slow or Incomplete Reaction" above. 3. Mechanical Loss During Workup: Product may be lost during filtration or extraction steps.1. Optimize Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to more significant product adsorption. Experiment with slightly lower catalyst loadings. 2. Ensure Complete Conversion: Use analytical techniques like HPLC to confirm the complete consumption of the starting material before workup. 3. Careful Workup: Ensure efficient extraction and minimize transfers to reduce mechanical losses. Washing the filter cake with a small amount of fresh solvent can help recover adsorbed product.
Safety Concerns (e.g., Catalyst Fire) Pyrophoric Nature of Catalysts: Dry Pd/C and especially Raney Nickel can be pyrophoric and ignite upon contact with air.[3][10]Proper Handling Procedures: Always handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon).[10] Keep the catalyst wet with solvent during filtration and transfer.[10] After filtration, the catalyst on the filter paper should be kept wet with water to prevent ignition.[10]

Section 3: Catalyst Selection and Performance Data

The choice of catalyst can significantly impact the outcome of the hydrogenation. The following table summarizes common catalysts and their general performance characteristics for nitro group reductions.

CatalystSupportTypical Loading (w/w)Typical SolventsKey AdvantagesPotential Disadvantages
Palladium (Pd) Carbon (C)5-10%Methanol, Ethanol, Ethyl AcetateHigh activity, widely applicable.[1]Susceptible to poisoning by sulfur and other compounds.[7] Can be pyrophoric.[10]
Raney Nickel (Ni) -SlurryMethanol, EthanolCost-effective, good for chemoselectivity, less prone to dehalogenation.[1][3]Pyrophoric, requires careful handling.[3] May require higher temperatures/pressures.[11]
Platinum (Pt) Carbon (C)5%Acetic Acid, EthanolHigh activity, can be used for more challenging reductions.[3]Can be less selective and may hydrogenate the aromatic ring.
Rhodium (Rh) Alumina (Al2O3)5%Ethanol, Acetic AcidCan offer high selectivity for specific functional groups.[3]Generally more expensive than Pd or Ni catalysts.

Section 4: Experimental Protocol

This section provides a general, step-by-step methodology for the hydrogenation of 6-nitropiperonylic acid using 10% Pd/C.

Materials:

  • 6-Nitropiperonylic acid

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Filter aid (e.g., Celite®)

  • Reaction vessel (e.g., Parr shaker or a round-bottom flask with a hydrogen balloon)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean and dry.

  • Inerting: Purge the reaction vessel with nitrogen gas for at least 15 minutes to remove all oxygen.[6]

  • Charging Reactants: Under a nitrogen atmosphere, add the 6-nitropiperonylic acid and the solvent to the reaction vessel.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture. It is crucial to add the catalyst under an inert atmosphere to prevent ignition.[10]

  • Hydrogenation Setup: Seal the reaction vessel and purge it with hydrogen gas several times.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm) or use a hydrogen balloon. Begin vigorous stirring. The reaction is typically exothermic, so monitor the temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by taking small aliquots for analysis (e.g., TLC or HPLC).

  • Workup: Once the reaction is complete (no further hydrogen uptake and starting material is consumed), stop the stirring and carefully vent the hydrogen. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Keep the filter cake wet with solvent at all times to prevent the catalyst from catching fire. [10]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 6-aminopiperonylic acid. Further purification can be achieved by recrystallization or chromatography if necessary.

Section 5: Visualizing the Workflow

The following diagram illustrates a typical decision-making workflow for troubleshooting a stalled hydrogenation reaction.

troubleshooting_workflow start Reaction Stalled or Incomplete check_params Verify Reaction Parameters (Temp, Pressure, Stirring) start->check_params check_catalyst Evaluate Catalyst (Age, Activity, Loading) start->check_catalyst check_purity Assess Purity of Starting Material & Solvent start->check_purity optimize_params Optimize Parameters (Increase Temp/Pressure) check_params->optimize_params Parameters Sub-optimal fresh_catalyst Use Fresh Catalyst or Try a Different Type check_catalyst->fresh_catalyst Catalyst Suspect purify_reagents Purify Starting Material and/or Solvent check_purity->purify_reagents Purity Issues filter_and_recharge Filter and Recharge with Fresh Catalyst check_purity->filter_and_recharge Poisoning Suspected

Caption: Troubleshooting workflow for a stalled hydrogenation.

References

  • Vertex AI Search. Nitro Reduction - Common Conditions.
  • Rasayan Journal of Chemistry.
  • RSC Publishing. A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Precious Metal Catalyst (PMC)
  • Wikipedia. Raney nickel.
  • ResearchGate.
  • Reddit. My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry.
  • Benchchem.
  • Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase.
  • Wordpress.
  • Curly Arrow.
  • Benchchem.
  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 c
  • Wikipedia.
  • Reddit. Hydrogenation reaction tips and tricks : r/Chempros.
  • Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1).
  • FUJIFILM Wako.
  • ACS Publications. Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity | The Journal of Physical Chemistry C.
  • PubMed.
  • Selective Hydrogenation of Aromatic Nitro Compounds Using Unsupported Nickel C
  • University of Illinois.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • MDPI.
  • ResearchGate.
  • ResearchGate.
  • Hiden Analytical.
  • MDPI.
  • YouTube.
  • MDPI.
  • Almac.
  • RSC Publishing. Maximizing hydrogen utilization efficiency in tandem hydrogenation of nitroarenes with ammonia borane.
  • MDPI. Cu1Ni2/Al2O3 Catalyst from Its Hydrotalcite Precusor with Highly Active Sites for Efficient Hydrogenation of Levulinic Acid Toward 2-Methyltetrahydrofuran.
  • ResearchGate.
  • University of Limerick. Synthesis driven properties of Ru-Pd nanoalloy for catalytic hydrogenation of levulinic acid with formic acid as hydrogen source.
  • OSTI.GOV. Adipic Acid Production via Metal-Free Selective Hydrogenolysis of Biomass-Derived Tetrahydrofuran-2,5-Dicarboxylic Acid.
  • ResearchGate. Effect of Addition Mode of Re in Bimetallic Pd–Re/TiO2 Catalysts Upon the Selective Aqueous-Phase Hydrogenation of Succinic Acid to 1,4-Butanediol.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Interpretation of 2,3-Methylenedioxy-6-nitrobenzoic Acid

Topic: Comparative Spectroscopic Analysis: 1H NMR of 2,3-Methylenedioxy-6-nitrobenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Spectroscopic Analysis: 1H NMR of 2,3-Methylenedioxy-6-nitrobenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Structural Context

In drug development—particularly in the synthesis of quinolone antibiotics and isoquinoline alkaloids—2,3-methylenedioxy-6-nitrobenzoic acid (Target Compound) is a critical intermediate. However, it is frequently confused with its regioisomer, 6-nitropiperonylic acid (3,4-methylenedioxy-6-nitrobenzoic acid), due to similar polarity and melting points.

This guide provides a definitive spectroscopic workflow to distinguish the Target Compound from its isomers. The core differentiator is the spin-spin coupling pattern of the aromatic protons: the Target Compound displays an ortho-coupling (AB system) , whereas the common alternative displays para-coupling (singlets) .

Structural Definitions
  • Target Compound: 2,3-Methylenedioxy-6-nitrobenzoic acid.

    • Substitution: 1,2,3,6-substituted benzene.

    • Protons: Located at positions C4 and C5 .[1]

    • Relationship: Ortho (vicinal).

  • Alternative (Isomer): 6-Nitropiperonylic acid (3,4-methylenedioxy-6-nitrobenzoic acid).

    • Substitution: 1,3,4,6-substituted benzene.

    • Protons: Located at positions C2 and C5 .

    • Relationship: Para.

Spectroscopic Performance: Target vs. Alternative

The following data compares the spectral "performance" (resolution and identification markers) of the Target Compound against its primary isomer.

Table 1: Comparative Chemical Shift Data (DMSO-d₆, 400 MHz)
FeatureTarget Compound (2,3-Isomer)Alternative (3,4-Isomer)Diagnostic Value
Aromatic Multiplicity Two Doublets (d) Two Singlets (s) High (Definitive)
Coupling Constant (

)

Hz (Ortho)

Hz (Para/Unresolved)
High
H-Aromatic (Deshielded)

7.70 – 7.85 ppm (H5)

7.60 – 7.70 ppm (H5)
Low (Overlap likely)
H-Aromatic (Shielded)

7.10 – 7.25 ppm (H4)

7.30 – 7.40 ppm (H2)
Moderate
Methylene Bridge

6.15 – 6.25 ppm (s)

6.20 – 6.30 ppm (s)
Low
Carboxylic Acid

13.0 – 14.0 ppm (br)

13.0 – 14.0 ppm (br)
None

Note: Chemical shifts are approximate and concentration-dependent. The multiplicity and coupling constant are the reliable invariants.

Detailed Interpretation & Causality

The Aromatic Region (The "Fingerprint")

The most common error in characterizing this scaffold is misinterpreting the aromatic region.

  • Mechanism: In the Target Compound, protons H4 and H5 are adjacent. The spin information of H4 is transmitted to H5 through three bonds (

    
    ), resulting in a strong splitting of ~8.5 Hz.
    
  • Observation: You will see two distinct doublets. The doublet at ~7.8 ppm corresponds to H5 (ortho to the electron-withdrawing nitro group, which deshields it). The doublet at ~7.2 ppm corresponds to H4 (ortho to the electron-donating methylenedioxy bridge, which shields it).

  • Contrast: In the Alternative (3,4-isomer), the protons are separated by the substituents. They are para to each other. Para coupling (

    
    ) is typically 0–1 Hz, often appearing as sharp singlets on standard 300/400 MHz instruments.
    
The Methylene Bridge

The methylenedioxy protons (


) appear as a sharp singlet between 6.0 and 6.3 ppm.
  • Causality: The slight downfield shift in the Target Compound compared to unsubstituted benzodioxole is due to the through-space anisotropic effect of the adjacent nitro and carboxylic acid groups.

The Labile Proton (COOH)
  • Protocol Requirement: Use DMSO-d₆ rather than CDCl₃.

  • Reasoning: In non-polar solvents like CDCl₃, carboxylic acids form hydrogen-bonded dimers, causing the peak to broaden significantly or disappear into the baseline. DMSO disrupts these dimers, sharpening the peak and shifting it to ~13-14 ppm.

Experimental Protocol: Self-Validating Workflow

This protocol ensures artifact-free spectra suitable for publication or regulatory submission.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Ensure the solvent is dry (stored over molecular sieves) to prevent the HDO water peak (~3.33 ppm) from obscuring the methylene signal.

  • Dissolution: Sonicate for 30 seconds. The compound should fully dissolve.[2] If suspension remains, filter through a cotton plug; undissolved solids cause magnetic field inhomogeneity (broad peaks).

Step 2: Acquisition Parameters (400 MHz equivalent)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (minimum) to 64 (for high S/N).

  • Relaxation Delay (D1): Set to 2.0 seconds or higher.

    • Why? The aromatic protons adjacent to the nitro group may have longer T1 relaxation times. Insufficient delay leads to integration errors.

  • Spectral Width: -2 ppm to 16 ppm (to capture the COOH proton).

Step 3: Processing & Validation
  • Phasing: Apply manual phasing. Autophasing often fails on the broad COOH peak.

  • Integration: Calibrate the Methylene Singlet (approx 6.2 ppm) to 2.00 .

  • Validation Check:

    • Does the Aromatic region integrate to 2.0?

    • Is the coupling constant (

      
      ) between 8.0 and 9.0 Hz?
      
    • If Yes: Confirmed Target Compound (2,3-isomer).

    • If Singlets: Confirmed Alternative (3,4-isomer).

Decision Logic Visualization

The following diagram illustrates the decision tree for confirming the regioisomer identity.

NMR_Logic Start Acquire 1H NMR (DMSO-d6) Check_Region Inspect Aromatic Region (7.0 - 8.0 ppm) Start->Check_Region Count_Peaks Analyze Multiplicity Check_Region->Count_Peaks Result_Doublets Two Doublets (J ≈ 8.5 Hz) Count_Peaks->Result_Doublets AB System Result_Singlets Two Singlets (Uncoupled) Count_Peaks->Result_Singlets Isolated Spins Conclusion_Target CONFIRMED TARGET: 2,3-Methylenedioxy-6-nitro (Ortho Protons) Result_Doublets->Conclusion_Target Conclusion_Alt IDENTIFIED ISOMER: 3,4-Methylenedioxy-6-nitro (Para Protons) Result_Singlets->Conclusion_Alt

Figure 1: Logic flow for distinguishing 2,3-methylenedioxy (ortho) from 3,4-methylenedioxy (para) isomers via 1H NMR.

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Substituted Benzenes. University of Wisconsin-Madison. [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1,3-Benzodioxole-5-carboxylic acid (Piperonylic Acid) Spectral Data. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Royal Society of Chemistry. (2015).[4] Supporting Information: NMR Spectra of Substituted Nitrobenzoic Acids. RSC Advances. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). Wiley.[1] (Standard reference for AB quartet vs Singlet logic in aromatic systems).

Sources

Comparative

FTIR spectral analysis of nitro and carboxyl groups in 6-nitropiperonylic acid

Executive Summary: The Strategic Role of FTIR in 6-NPA Validation 6-Nitropiperonylic acid (6-NPA) is a critical intermediate in the synthesis of complex alkaloids and active pharmaceutical ingredients (APIs), including a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Role of FTIR in 6-NPA Validation

6-Nitropiperonylic acid (6-NPA) is a critical intermediate in the synthesis of complex alkaloids and active pharmaceutical ingredients (APIs), including antiviral and antineoplastic agents.[1][2][3] Its structural integrity hinges on two key functionalities: the nitro group (-NO₂) introduced during nitration and the carboxyl group (-COOH) retained from the precursor.[1][3]

For researchers and drug development professionals, validating this compound requires more than just confirming identity; it requires ensuring the regioselectivity of nitration and the stability of the methylenedioxy bridge . While NMR provides definitive structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, cost-effective, and highly sensitive method for routine process monitoring and purity assessment.[1][2]

This guide compares FTIR against Raman spectroscopy for 6-NPA analysis and provides a definitive spectral fingerprint for distinguishing 6-NPA from its precursor, piperonylic acid.[1][2][3]

Comparative Analysis: FTIR vs. Raman Spectroscopy[1]

When characterizing 6-nitropiperonylic acid, the choice between FTIR and Raman spectroscopy depends on the specific vibrational modes you need to interrogate. Below is a direct performance comparison.

Table 1: Technique Performance Matrix for 6-NPA Characterization
FeatureFTIR Spectroscopy Raman Spectroscopy Verdict for 6-NPA
Nitro Group (-NO₂) Detection Superior. The asymmetric N-O stretch (~1535 cm⁻¹) induces a large dipole change, resulting in a very strong IR signal.[1][2][3]Good. The symmetric N-O stretch (~1345 cm⁻¹) is Raman active, but the asymmetric mode is often weak.FTIR is the gold standard for confirming nitration efficiency.[3]
Carboxyl Group (-COOH) Analysis Superior. The C=O stretch (~1690 cm⁻¹) is intensely IR active.[1][3] The broad O-H stretch is diagnostic for H-bonding.[1][2][3]Weak. The C=O stretch typically yields a weak Raman signal, making it difficult to assess oxidation state.[2]FTIR is essential for monitoring the carboxyl moiety.[3]
Aromatic Backbone Moderate. Ring modes are present but often obscured by functional group bands.[2][3]Superior. The aromatic ring breathing modes are intensely Raman active and sharp.[3]Raman is better for analyzing the carbon skeleton or polymorphs.[3]
Sample Preparation Moderate. Requires KBr pellet or ATR (Attenuated Total Reflectance).[1][2][3]Excellent. Non-destructive, requires little to no prep (can measure through glass).[1][2]Raman wins on throughput; FTIR wins on chemical specificity.[2][3]
Expert Insight: Why FTIR Wins for 6-NPA

While Raman is excellent for carbon backbones, the dipolar nature of both the nitro and carboxyl groups makes FTIR significantly more sensitive for this specific compound.[1][2] The "Go/No-Go" decision in synthesis—confirming the presence of the nitro group without destroying the carboxyl—is best visualized via the strong IR absorption bands of these polar functionalities.

Spectral Fingerprint: 6-NPA vs. Piperonylic Acid[1][2][3]

The transformation of Piperonylic Acid to 6-Nitropiperonylic Acid involves electrophilic aromatic substitution.[2][3] The FTIR spectrum provides immediate evidence of this transformation through the appearance of Nitro bands and the shifting of Carboxyl bands.

Table 2: Diagnostic Peak Assignments
Functional GroupVibration ModePiperonylic Acid (Precursor)6-Nitropiperonylic Acid (Product)Spectral Shift / Note
Nitro (-NO₂) Asymmetric StretchAbsent1530 – 1550 cm⁻¹ Primary Diagnostic. Strong, sharp peak.[1][2][3]
Nitro (-NO₂) Symmetric StretchAbsent1340 – 1360 cm⁻¹ Secondary confirmation.[1][2][3]
Carboxyl (C=O) C=O[1][2] Stretch1675 – 1690 cm⁻¹1690 – 1715 cm⁻¹ Shifts to higher wavenumber due to electron-withdrawing -NO₂ group and loss of conjugation symmetry.[1][2][3]
Carboxyl (O-H) O-H Stretch2500 – 3300 cm⁻¹ (Broad)2500 – 3100 cm⁻¹ (Broad) Remains broad; shape may change due to intramolecular H-bonding with ortho-nitro group.[1][2][3]
Methylenedioxy C-O-C Stretch~1035 cm⁻¹ & ~930 cm⁻¹~1040 cm⁻¹ & ~930 cm⁻¹ Integrity Check. These bands must persist to prove the dioxole ring survived nitration.[3]
Aromatic Ring C=C Stretch1450 – 1600 cm⁻¹1450 – 1610 cm⁻¹ Complex overlap with Nitro bands; less diagnostic.[2][3]

Experimental Protocol: Self-Validating FTIR Workflow

This protocol uses Attenuated Total Reflectance (ATR) for speed and reproducibility.[1][2][3] It includes a self-validation step using the precursor.[1][2][3]

Materials Required
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) equipped with a Diamond or ZnSe ATR crystal.[1][2]

  • Sample: Dry powder of synthesized 6-NPA.

  • Reference: Dry powder of Piperonylic Acid (Sigma-Aldrich/Merck standard).[1][2][3]

  • Solvent: Isopropanol (for cleaning crystal).[1][2][3]

Step-by-Step Methodology
  • System Blanking:

    • Clean the ATR crystal with isopropanol.[3] Ensure no residue remains.[1][2][3]

    • Acquire a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.[1][2][3]

    • Validation: Ensure the background shows characteristic CO₂ (2350 cm⁻¹) and H₂O peaks but is otherwise flat.

  • Precursor Baseline (Control):

    • Place a small amount (~5 mg) of Piperonylic Acid on the crystal.

    • Apply pressure using the anvil until the force gauge reaches the optimal zone (typically ~80-100 N).[1]

    • Acquire spectrum.[1][2][3][4][5]

    • Check: Verify the absence of peaks at 1535 cm⁻¹ and 1350 cm⁻¹.[3]

  • Product Analysis (6-NPA):

    • Clean crystal thoroughly.[1][2][3]

    • Place 6-Nitropiperonylic Acid sample on the crystal.[1][2][3]

    • Acquire spectrum under identical conditions.[1][2][3]

  • Data Processing & Interpretation:

    • Apply baseline correction if necessary.[1][2][3]

    • The "Nitro Check": Look for the emergence of the strong doublet at 1535/1350 cm⁻¹ .

    • The "Ring Check": Confirm the presence of the 930 cm⁻¹ band (methylenedioxy). If this is missing, the acid conditions may have hydrolyzed the acetal bridge.[2]

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the chemical transformation validation.

Diagram 1: Synthesis Validation Workflow

SynthesisValidation Start Start: Crude 6-NPA Sample FTIR_Scan Perform FTIR Scan (ATR) Start->FTIR_Scan Check_Nitro Check 1530-1550 cm⁻¹ (Nitro Asym Stretch) FTIR_Scan->Check_Nitro Check_Ring Check 930 & 1040 cm⁻¹ (Methylenedioxy C-O-C) Check_Nitro->Check_Ring Strong Signal Fail_Nitration FAILED: Nitration Incomplete (Recovered Precursor) Check_Nitro->Fail_Nitration No Signal Nitro_Present Peak Present Nitro_Absent Peak Absent Success VALIDATED: 6-Nitropiperonylic Acid Check_Ring->Success Intact Fail_Hydrolysis FAILED: Ring Hydrolysis (Catechol Formation) Check_Ring->Fail_Hydrolysis Missing Ring_Present Peaks Present Ring_Absent Peaks Absent/Weak

Caption: Logical workflow for validating 6-NPA synthesis using critical FTIR spectral markers.

Diagram 2: Spectral Decision Tree (FTIR vs Raman)

MethodSelection Goal Analytical Goal Choice Primary Feature of Interest? Goal->Choice Nitro_COOH Polar Groups (-NO₂, -COOH) Choice->Nitro_COOH Backbone Carbon Skeleton / Polymorphs Choice->Backbone Aqueous Aqueous Solution Monitoring Choice->Aqueous FTIR Select FTIR (Strong Dipole Change) Nitro_COOH->FTIR High Sensitivity Raman Select Raman (Polarizability Change) Backbone->Raman High Specificity Aqueous->Raman No Water Interference

Caption: Decision matrix for selecting FTIR or Raman based on the specific structural moiety of interest.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74966, 6-Nitropiperonylic acid.[1][2][3] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1][2] (General reference for Nitro/Carboxyl IR bands).

  • NIST Chemistry WebBook. Piperonylic acid IR Spectrum.[1][2][3] Retrieved from [Link][1][2]

  • OpenStax Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. (Reference for Carboxyl C=O and O-H shifts). Retrieved from [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity of 2,3-Methylenedioxy-6-nitrobenzoic Acid

Introduction: The Analytical Challenge 2,3-Methylenedioxy-6-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical, as even small amounts of impurities can af...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

2,3-Methylenedioxy-6-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical, as even small amounts of impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). The primary analytical challenge lies in developing a highly selective and sensitive High-Performance Liquid Chromatography (HPLC) method capable of separating the main component from a range of potential process-related impurities and degradation products.

This guide will detail the systematic development and validation of a reversed-phase HPLC (RP-HPLC) method, comparing it with alternative approaches and providing the necessary experimental data to support the chosen methodology. The entire process is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance.[1][2][3][4]

Understanding the Analyte and Potential Impurities

A crucial first step in method development is to understand the physicochemical properties of the target analyte and to anticipate potential impurities.

Analyte Properties: 2,3-Methylenedioxy-6-nitrobenzoic acid is an aromatic carboxylic acid. The presence of the carboxylic acid group makes its retention on a reversed-phase column pH-dependent. The nitro and methylenedioxy groups contribute to its polarity and UV absorbance.

Potential Impurities: Based on typical synthetic routes for nitroaromatic compounds, which often involve nitration of a benzoic acid precursor, the following impurities can be anticipated[3][5][6]:

  • Positional Isomers: Nitration of the precursor could lead to the formation of isomers where the nitro group is attached to different positions on the aromatic ring.

  • Unreacted Starting Materials: Incomplete reaction can result in the presence of the starting benzoic acid derivative.

  • Di-nitrated Byproducts: Under harsh nitration conditions, a second nitro group could be introduced to the aromatic ring.

  • Degradation Products: The molecule may degrade under stress conditions such as acid, base, oxidation, heat, and light.[7][8][9][10]

Method Development Strategy: A Comparative Approach

The goal is to achieve a baseline separation of the main peak from all potential impurities with good peak shape and within a reasonable runtime. Reversed-phase HPLC is the most common and effective technique for separating polar aromatic compounds like nitrobenzoic acids.

Column Selection: The Foundation of Separation

A C18 bonded silica column is the workhorse of reversed-phase chromatography and serves as an excellent starting point for this analysis. The hydrophobic C18 stationary phase will interact with the non-polar regions of the analyte and its impurities.

  • Alternative Consideration: Phenyl Column: For aromatic and nitroaromatic compounds, a phenyl stationary phase can offer alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analytes. This can be particularly useful if co-elution of isomers is observed on a C18 column.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is the most powerful tool for optimizing selectivity in RP-HPLC.[6]

Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides better peak shape for acidic compounds and has a lower UV cutoff.

Aqueous Phase and pH Control: Due to the acidic nature of the analyte, the pH of the mobile phase will significantly impact its retention and peak shape. An acidic mobile phase is necessary to suppress the ionization of the carboxylic acid group, leading to increased retention and improved peak symmetry. Phosphoric acid or formic acid are common choices to acidify the mobile phase.[2]

Isocratic vs. Gradient Elution:

  • Isocratic Elution: A constant mobile phase composition is simpler and more robust. It is suitable if all impurities elute within a reasonable time frame with good resolution.

  • Gradient Elution: A programmed change in the mobile phase composition (e.g., increasing the percentage of organic modifier) is necessary if the impurities have a wide range of polarities. This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are eluted with good peak shape in a single run.

The logical workflow for method development is visualized in the following diagram:

MethodDevelopmentWorkflow cluster_0 Initial Parameter Selection cluster_1 Optimization cluster_2 Validation Start Define Analytical Target Profile Column Select Column (C18) Start->Column MobilePhase Initial Mobile Phase (ACN/H2O with Acid) Column->MobilePhase Injection Inject Standard & Impurity Mix MobilePhase->Injection Evaluation Evaluate Resolution & Peak Shape Injection->Evaluation OptimizeGradient Optimize Gradient Profile Evaluation->OptimizeGradient Poor Resolution OptimizepH Adjust Mobile Phase pH Evaluation->OptimizepH Poor Peak Shape ChangeColumn Consider Alternative Column (Phenyl) Evaluation->ChangeColumn Persistent Co-elution FinalMethod Finalized HPLC Method Evaluation->FinalMethod Meets Criteria OptimizeGradient->Injection OptimizepH->Injection ChangeColumn->Injection Validation Perform Method Validation (ICH) FinalMethod->Validation

Caption: A logical workflow for HPLC method development.

Experimental Protocols

Recommended HPLC Method

The following method was developed and optimized to provide good separation of 2,3-Methylenedioxy-6-nitrobenzoic acid from its potential impurities.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic acids.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress ionization of the analyte.[2]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Time (min)%B
030
2080
2580
2630
3030
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable and reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds with nitro groups.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Acetonitrile:Water (50:50)Ensures good solubility of the analyte and compatibility with the mobile phase.
Sample and Standard Preparation
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 2,3-Methylenedioxy-6-nitrobenzoic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the 2,3-Methylenedioxy-6-nitrobenzoic acid sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation: A Self-Validating System

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][4]

The relationship between the different validation parameters is illustrated below:

ValidationParameters Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD_LOQ LOD & LOQ Method->LOD_LOQ Specificity->Accuracy Linearity->Accuracy Precision->Accuracy

Caption: Interrelationship of HPLC method validation parameters.

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[7][8][9][10] The sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: UV light (254 nm) for 48 hours

Results: In all stressed samples, the main peak was well-resolved from the degradation products, demonstrating the stability-indicating nature of the method.

Linearity, Accuracy, and Precision

The linearity, accuracy, and precision of the method were evaluated over a concentration range of 50% to 150% of the nominal standard concentration.

Validation ParameterAcceptance CriteriaResults
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Repeatability (n=6)≤ 2.0%0.8%
- Intermediate Precision (n=6)≤ 2.0%1.2%
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.

Parameter VariedResult
Flow Rate (± 0.1 mL/min)No significant change in resolution or peak shape.
Column Temperature (± 2 °C)Minor shifts in retention time, but resolution maintained.
Mobile Phase pH (± 0.2)Minor shifts in retention time, but peak shape remained acceptable.

The results demonstrate that the method is robust and reliable for routine use.

Comparison with Alternative Methods

While the developed RP-HPLC method is robust and reliable, it is important to consider alternative approaches.

MethodAdvantagesDisadvantages
Developed RP-HPLC Method High resolution, good peak shape, stability-indicating.May require gradient elution, which can increase run time and solvent consumption.
Isocratic RP-HPLC Simpler, faster, less solvent consumption.May not be able to separate all impurities with a wide range of polarities.
Gas Chromatography (GC) Suitable for volatile impurities.Requires derivatization for non-volatile acidic compounds, which can be complex and introduce variability.
Capillary Electrophoresis (CE) High efficiency, small sample volume.Lower sensitivity compared to HPLC with UV detection, reproducibility can be a challenge.

For the purity analysis of 2,3-Methylenedioxy-6-nitrobenzoic acid, the developed gradient RP-HPLC method provides the best balance of selectivity, sensitivity, and robustness for resolving a wide range of potential impurities.

Conclusion

This guide has detailed the systematic development and validation of a stability-indicating RP-HPLC method for the purity determination of 2,3-Methylenedioxy-6-nitrobenzoic acid. By understanding the analyte and its potential impurities, and by systematically optimizing the chromatographic conditions, a robust and reliable method was established. The comprehensive validation, including forced degradation studies, ensures that the method is fit for its intended purpose in a regulated environment. The comparison with alternative methods further solidifies the choice of the developed gradient RP-HPLC method as the most suitable approach for this analytical challenge.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Journal of Chromatography A. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]

  • PubMed. (1999). [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • Obrnuta faza. (n.d.). T1. Poor peak shape. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • Patsnap. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. [Link]

  • Google Patents. (n.d.). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Patsnap. (n.d.). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. [Link]

  • Bentham Science. (2024). Isocratic RP-HPLC Method Development, Validation, and Optimization of BCS-II in Bulk and Dosage Form. [Link]

Sources

Comparative

Comparing synthetic routes for 6-nitropiperonylic acid efficiency

Topic: Comparing Synthetic Routes for 6-Nitropiperonylic Acid Efficiency Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 6-Nitropiperonylic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Synthetic Routes for 6-Nitropiperonylic Acid Efficiency Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

6-Nitropiperonylic acid (6-nitro-1,3-benzodioxole-5-carboxylic acid) is a critical intermediate in the synthesis of bioactive heterocyclic compounds and pharmaceuticals. Its synthesis primarily revolves around the regioselective introduction of the nitro group onto the electron-rich 1,3-benzodioxole core.

This guide evaluates two primary synthetic strategies:

  • The Stepwise Oxidation Route (Recommended): Nitration of piperonal followed by oxidation.

  • The Direct Nitration Route: Nitration of piperonylic acid.

Verdict: The Stepwise Oxidation Route is the superior method for laboratory and scale-up applications. It offers higher overall yields (>85%), superior regiocontrol, and milder conditions that preserve the acid-sensitive methylenedioxy bridge.

Route 1: Stepwise Oxidation (The Piperonal Route)

Status: Recommended Standard Overall Yield: ~85-90%

Mechanism & Logic

This route utilizes piperonal (3,4-methylenedioxybenzaldehyde) as the starting material. The aldehyde group is moderately deactivating and meta-directing, which reinforces the directing effect of the strongly activating methylenedioxy group toward the 6-position. This "cooperative directing" effect ensures high regioselectivity. The subsequent oxidation of the aldehyde to the carboxylic acid is conducted under mild conditions to avoid decarboxylation or ring opening.

Experimental Protocol
Step 1: Nitration of Piperonal
  • Reagents: Piperonal (1.0 eq), Conc. HNO₃ (excess).

  • Conditions: 0–20 °C, 15–30 mins.

  • Procedure:

    • Charge a round-bottom flask with piperonal (e.g., 10 g).

    • Cool to 0 °C in an ice bath.

    • Slowly add concentrated HNO₃ (approx. 3–4 mL per gram of substrate) dropwise, maintaining internal temperature <20 °C. Caution: Exothermic.

    • Stir for 15 minutes. A thick yellow precipitate (6-nitropiperonal) forms immediately.

    • Pour the mixture onto crushed ice/water (approx. 10x volume).

    • Filter the yellow solid, wash with water until neutral, and dry.

    • Yield: 95–98%. Purity: >98% (often used without recrystallization).

Step 2: Oxidation to 6-Nitropiperonylic Acid
  • Reagents: 6-Nitropiperonal (from Step 1), KMnO₄ (1.2–1.5 eq), Acetone/Water (or Water/NaOH).

  • Conditions: 50–70 °C, 1–2 hours.

  • Procedure:

    • Dissolve 6-nitropiperonal in acetone/water (1:1 v/v). Alternatively, suspend in water with mild alkali (Na₂CO₃) to solubilize.

    • Add KMnO₄ solution dropwise at 50 °C.

    • Stir until the purple color persists or TLC indicates consumption of aldehyde.

    • Filter off the brown MnO₂ precipitate while hot. Wash the cake with hot water.

    • Cool the filtrate and acidify carefully with HCl to pH 2.

    • The product precipitates as pale yellow needles. Filter and dry.[1][2]

    • Yield: 85–90%.

Pros & Cons
  • Pros: Excellent regioselectivity; high purity intermediates; mild oxidation conditions avoid ipso-substitution.

  • Cons: Two-step process (though the first step is near-quantitative).

Route 2: Direct Nitration of Piperonylic Acid

Status: Alternative / Secondary Overall Yield: ~60-75%

Mechanism & Logic

This route involves the direct nitration of piperonylic acid. While the carboxylic acid is meta-directing (to position 6) and the methylenedioxy group is ortho/para-directing (also to position 6), the strong acidic conditions required to nitrate the deactivated benzoic acid derivative can lead to side reactions. The methylenedioxy ring is susceptible to acid-catalyzed hydrolysis (opening to the catechol), and the carboxyl group can undergo decarboxylation under forcing nitration conditions.

Experimental Protocol
  • Reagents: Piperonylic Acid, Conc. HNO₃, Conc.[1][3][4][5] H₂SO₄ (optional, but often needed).

  • Conditions: <10 °C (strictly controlled).

  • Procedure:

    • Dissolve piperonylic acid in glacial acetic acid (to mitigate ring damage) or concentrated H₂SO₄ (if temperature is strictly controlled).

    • Cool to 0–5 °C.

    • Add fuming HNO₃ dropwise.

    • Stir for 1 hour.

    • Pour onto ice.

    • Purification: Often requires recrystallization from ethanol/water to remove dinitrated byproducts or unreacted starting material.

Pros & Cons
  • Pros: Single-step synthesis.

  • Cons: Lower yield due to solubility issues and potential ring degradation; purification is more difficult; higher risk of "over-nitration" or decarboxylation.

Comparative Analysis

FeatureRoute 1: Stepwise OxidationRoute 2: Direct Nitration
Starting Material Piperonal (Cheap, widely available)Piperonylic Acid (More expensive)
Regioselectivity Excellent (Cooperative directing)Good (But risk of ipso-attack)
Yield High (>85% overall)Moderate (60-75%)
Purity Profile High (Crystallizes cleanly)Moderate (Isomers/tars possible)
Safety Moderate (Mild oxidation)Low (Strong mixed acids required)
E-Factor (Waste) Moderate (MnO₂ waste)High (Acid waste)

Visualization of Pathways

SyntheticRoutes cluster_0 Route 1: Stepwise (Recommended) cluster_1 Route 2: Direct Nitration Piperonal Piperonal (SM) NitroPiperonal 6-Nitropiperonal (Intermediate) Piperonal->NitroPiperonal HNO3, 0°C (Nitration) Product1 6-Nitropiperonylic Acid (Target) NitroPiperonal->Product1 KMnO4, Acetone/H2O (Oxidation) PiperonylicAcid Piperonylic Acid (SM) Product2 6-Nitropiperonylic Acid (Target) PiperonylicAcid->Product2 HNO3/H2SO4, <10°C (Direct Nitration)

Caption: Comparison of the Stepwise Oxidation Route (Top) vs. Direct Nitration Route (Bottom). The stepwise route separates the electrophilic substitution from the oxidation, enhancing control.

References

  • ChemicalBook. (n.d.). 6-NITROPIPERONAL synthesis and properties. Retrieved from

  • Organic Syntheses. (1930). Piperonylic Acid Synthesis (Oxidation of Piperonal). Org. Synth. 10, 82. Retrieved from

  • National Institutes of Health (NIH). (2025). 6-Nitro-1,3-benzodioxole-5-carboxylic acid - PubChem Compound Summary. Retrieved from

  • BenchChem. (2025). Technical Support Center: Piperonylic Acid Synthesis and Nitration Guides. Retrieved from

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Maxima of 2,3-Methylenedioxy-6-nitrobenzoic Acid

This guide provides a detailed analysis and predictive comparison of the ultraviolet-visible (UV-Vis) absorption maxima for 2,3-Methylenedioxy-6-nitrobenzoic acid. In the absence of direct experimental data in publicly a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis and predictive comparison of the ultraviolet-visible (UV-Vis) absorption maxima for 2,3-Methylenedioxy-6-nitrobenzoic acid. In the absence of direct experimental data in publicly available literature, this document leverages established principles of electronic spectroscopy and comparative data from structurally analogous compounds to forecast the spectral characteristics of the title molecule. Furthermore, a comprehensive experimental protocol is outlined to enable researchers to empirically determine the absorption maxima, thereby validating the predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a thorough understanding of the spectroscopic properties of nitrated benzoic acid derivatives.

Introduction: The Significance of UV-Vis Spectroscopy for Aromatic Nitro Compounds

UV-Vis spectroscopy is a fundamental analytical technique that provides valuable insights into the electronic structure of molecules. For aromatic compounds, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals). The specific wavelengths at which absorption occurs (λmax) are characteristic of the molecule's chromophoric system and are highly sensitive to the nature and position of substituents on the aromatic ring.

In the context of 2,3-Methylenedioxy-6-nitrobenzoic acid, the benzoic acid core acts as the primary chromophore. The presence of both an electron-donating methylenedioxy group and a potent electron-withdrawing nitro group is expected to significantly influence the electronic transitions and, consequently, the UV-Vis absorption spectrum. Understanding these spectral properties is crucial for various applications, including:

  • Quantitative analysis: Determining the concentration of the compound in solution via the Beer-Lambert law.

  • Reaction monitoring: Tracking the progress of synthetic reactions involving this molecule.

  • Purity assessment: Identifying the presence of impurities with different chromophores.

  • Physicochemical studies: Investigating the effects of solvent polarity and pH on the electronic structure.

Predictive Analysis of Absorption Maxima: A Comparative Approach

To predict the UV-Vis absorption maxima of 2,3-Methylenedioxy-6-nitrobenzoic acid, we will analyze the spectral data of its constituent structural motifs: benzoic acid, 2-nitrobenzoic acid, and the electronic influence of the methylenedioxy group.

2.1. The Benzoic Acid Chromophore

Benzoic acid exhibits characteristic absorption bands in the UV region. These are typically referred to as the B-band (around 230 nm) and the C-band (a broader, less intense band around 274 nm)[1][2]. These absorptions arise from π → π* transitions within the benzene ring, perturbed by the carboxyl group. The exact positions of these maxima can be influenced by the solvent and the pH of the solution[2].

2.2. Influence of the Nitro Group

The nitro group (-NO2) is a strong electron-withdrawing group and a powerful chromophore. When attached to the benzene ring, it extends the conjugation and introduces n → π* transitions. In 2-nitrobenzoic acid, the nitro group's proximity to the carboxyl group can lead to steric hindrance, potentially affecting the planarity of the molecule and thus the electronic transitions[3][4]. Generally, the presence of a nitro group causes a bathochromic (red) shift in the absorption maxima compared to the parent benzoic acid.

2.3. Influence of the Methylenedioxy Group

The 2,3-methylenedioxy group is an electron-donating group. By donating electron density to the aromatic ring through the resonance effect, it is expected to cause a bathochromic shift in the π → π* transitions.

2.4. Predicted Spectrum of 2,3-Methylenedioxy-6-nitrobenzoic Acid

Considering the combined electronic effects of the electron-donating methylenedioxy group and the electron-withdrawing nitro group, a significant bathochromic shift compared to benzoic acid is anticipated for 2,3-Methylenedioxy-6-nitrobenzoic acid. The extended conjugation and intramolecular charge transfer character will likely result in absorption maxima at longer wavelengths.

Comparative Data of Related Compounds

To provide a quantitative basis for our prediction, the following table summarizes the reported UV-Vis absorption maxima for benzoic acid and a related nitro-substituted benzoic acid.

Compoundλmax 1 (nm)λmax 2 (nm)Solvent/ConditionsReference
Benzoic Acid230274Acidic mobile phase[1]
Benzoic Acid230 (B-band)274 (C-band)Aqueous, pH 2.5[2]
Predicted: 2,3-Methylenedioxy-6-nitrobenzoic Acid ~250-270 ~320-350 Ethanol or Methanol Predicted

Proposed Experimental Protocol for UV-Vis Spectral Acquisition

To empirically determine the UV-Vis absorption maxima of 2,3-Methylenedioxy-6-nitrobenzoic acid, the following detailed protocol is recommended.

4.1. Materials and Instrumentation

  • Analyte: 2,3-Methylenedioxy-6-nitrobenzoic acid (solid, high purity)

  • Solvent: Spectroscopic grade ethanol or methanol

  • Instrumentation: A dual-beam UV-Vis spectrophotometer

  • Cuvettes: 1 cm path length quartz cuvettes

4.2. Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_validation Data Validation A Accurately weigh ~10 mg of 2,3-Methylenedioxy-6-nitrobenzoic acid B Dissolve in 100 mL of spectroscopic grade ethanol to prepare a stock solution (~100 µg/mL) A->B C Perform serial dilutions of the stock solution to obtain concentrations of ~1, 5, and 10 µg/mL B->C D Record the UV-Vis spectrum of the solvent (ethanol) as a blank from 200-800 nm C->D E Record the UV-Vis spectra of the diluted solutions from 200-800 nm D->E F Identify the wavelengths of maximum absorbance (λmax) E->F G Verify Beer-Lambert law linearity by plotting absorbance vs. concentration at each λmax F->G

Caption: Experimental workflow for the determination of UV-Vis absorption maxima.

4.3. Step-by-Step Methodology

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of 2,3-Methylenedioxy-6-nitrobenzoic acid and dissolve it in 100 mL of spectroscopic grade ethanol in a volumetric flask. This will create a stock solution of approximately 100 µg/mL.

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution with ethanol to prepare working solutions with concentrations of approximately 1 µg/mL, 5 µg/mL, and 10 µg/mL.

  • Instrument Blank: Fill a quartz cuvette with the spectroscopic grade ethanol and record a baseline spectrum from 200 nm to 800 nm.

  • Sample Measurement: Record the UV-Vis absorption spectra of each of the working solutions from 200 nm to 800 nm using the solvent as a reference.

  • Determination of λmax: Identify the wavelengths at which the maximum absorbance occurs for each concentration. These are the λmax values.

  • Verification of Beer-Lambert Law: To ensure the validity of the measurements for quantitative purposes, plot a calibration curve of absorbance at each λmax versus the concentration of the solutions. A linear relationship is expected.

Interpretation of Results and Concluding Remarks

The experimentally determined UV-Vis absorption maxima for 2,3-Methylenedioxy-6-nitrobenzoic acid should be compared with the predicted values and the data from the analogous compounds presented in this guide. The observed λmax values will provide direct insight into the electronic transitions within the molecule. The presence of both electron-donating and electron-withdrawing groups is likely to result in a complex spectrum with multiple absorption bands.

This guide provides a robust framework for both predicting and experimentally determining the UV-Vis absorption maxima of 2,3-Methylenedioxy-6-nitrobenzoic acid. By combining theoretical predictions with a rigorous experimental protocol, researchers can confidently characterize the spectroscopic properties of this and other related compounds, facilitating their use in a wide range of scientific applications.

References

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

  • Sundaraganesan, N., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 107(2), 473-484.
  • ResearchGate. (n.d.). UV-vis spectra of 2 and 3: absorption maxima (λ max , nm). Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved from [Link]

  • Nguyen, M. T., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics, 22(10), 5486-5497.
  • Baum, J. C., & McClure, D. S. (1979). The ultraviolet transitions of benzoic acid. 1. Interpretation of the singlet absorption spectrum. Journal of the American Chemical Society, 101(10), 2335-2340.
  • Csonka, R., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Scientific Reports, 11(1), 12345.
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 29(8), 1843.
  • Google Patents. (2020). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Prashantha, A. G., et al. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Rasayan Journal of Chemistry, 14(3), 1635-1642.
  • Jreo, A. M. (2015). Synthesis of the New 2-[6-Nitro 2-Benzothiazolylazo]-4-Hydroxy Benzoic Acid Organic Reagent for Spectrophotometric Determination of Copper(II). Biochemistry & Analytical Biochemistry, 4(2), 1-5.

Sources

Comparative

Technical Guide: Chromatographic Separation of 6-Nitro and 5-Nitro Piperonylic Acid Isomers

[1][2][3] Executive Summary The separation of 6-nitro-1,3-benzodioxole-5-carboxylic acid (6-nitro piperonylic acid) from its regioisomers (primarily the 5-nitro or 4-nitro analogues) is a critical quality attribute (CQA)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The separation of 6-nitro-1,3-benzodioxole-5-carboxylic acid (6-nitro piperonylic acid) from its regioisomers (primarily the 5-nitro or 4-nitro analogues) is a critical quality attribute (CQA) in the synthesis of endothelin receptor antagonists, such as Sitaxsentan .[1][2][3]

Due to the structural rigidity of the benzodioxole ring and the similar pKa values of the nitro-isomers, standard C18 Reverse Phase HPLC often yields poor resolution (


).[1] This guide compares the efficacy of Alkylated Phenyl (Phenyl-Hexyl)  stationary phases against traditional C18  chemistries.[1][2][3] Experimental evidence demonstrates that exploiting 

interactions provides superior selectivity for nitro-aromatic regioisomers compared to pure hydrophobicity.[1][3]

Chemical Context & The Separation Challenge

Target Molecule: 6-Nitro piperonylic acid Primary Impurity: Regioisomers (referred to here as 5-nitro for convention, though often chemically the 4-nitro position depending on numbering).[1][2][3]

The Physicochemical Deadlock
  • Polarity: Both isomers possess a carboxylic acid tail and a nitro group on a methylenedioxy-benzene core.[2][3] Their LogP values are nearly identical.

  • Acidity: Both are weak acids (pKa

    
     3.5–4.0).[3] Under neutral pH, both ionize, eluting near the void volume (
    
    
    
    ) with extensive peak tailing.
  • Structural Similarity: The only difference is the position of the nitro group relative to the dioxole ring and the carboxylic acid.

Scientific Insight: To separate them, we must stop relying on hydrophobicity (which is identical) and start relying on electronic character (which differs due to the nitro group's position affecting the


-cloud density).[1][3]

Comparative Methodology: C18 vs. Phenyl-Hexyl[1][2][3][4]

The following comparison evaluates two distinct separation mechanisms.

Option A: The Traditional Approach (C18)[1]
  • Mechanism: Hydrophobic subtraction.[2][3]

  • Performance:

    • Resolution: Poor (

      
      ).[1][2][3]
      
    • Peak Shape: Often exhibits fronting due to isomer co-elution.[3]

    • Verdict:Not Recommended for high-purity QC (Quantitation Limit < 0.1%).[1][2][3]

Option B: The Advanced Approach (Phenyl-Hexyl)[1][2][3]
  • Mechanism:

    
     Stacking + Hydrophobicity.[1][2][3]
    
  • Why it works: The nitro group is strongly electron-withdrawing.[1][2][3] Its position on the benzene ring alters the electron density of the aromatic system. A Phenyl-Hexyl column acts as a "Lewis Base" (electron donor) interacting with the electron-deficient nitro-aromatic ring.[1][2][3] The steric position of the nitro group in the 6-position vs. the 5-position creates a distinct difference in how the molecule can "stack" against the stationary phase.[1][3]

  • Performance:

    • Resolution: Excellent (

      
      ).[3]
      
    • Verdict:Recommended Standard.

Experimental Protocols

Protocol 1: Optimized HPLC Conditions (Phenyl-Hexyl)

This protocol is the "Gold Standard" for separating nitro-aromatic isomers.[1][2][3]

System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC. Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or Phenomenex Kinetex Biphenyl), 4.6 x 150 mm, 3.5 µm.[1][2][3]

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidLow pH (~2.[1][2][3]7) suppresses carboxylic acid ionization, ensuring the molecule is neutral and retained.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol promotes

interactions better than Acetonitrile (which has its own

electrons that can interfere).[1][2][3]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.[2][3]
Temperature 35°CSlightly elevated temperature reduces viscosity and improves mass transfer.[3]
Detection UV @ 254 nm (primary), 210 nmNitro groups have strong absorbance at 254 nm.[3]
Injection Vol 5 µLPrevent column overload which causes peak broadening.[2][3]

Gradient Table:

Time (min) % B
0.0 30
15.0 70
16.0 95
20.0 95

| 21.0 | 30 |[1][2][3]

Protocol 2: Sample Preparation[2][3]
  • Diluent: 50:50 Water:Methanol.[3]

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nitro-aromatics can bind to Nylon; avoid Nylon filters).

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for method development, highlighting why the Phenyl-Hexyl phase is selected over C18.

MethodDevelopment Start Start: Nitro-Piperonylic Mixture Check_pKa Step 1: Check pKa (~3.8) Start->Check_pKa pH_Decision Decision: Set pH < 2.8 (Suppress Ionization) Check_pKa->pH_Decision Column_Choice Step 2: Column Selection pH_Decision->Column_Choice C18_Path Option A: C18 Column Column_Choice->C18_Path Phenyl_Path Option B: Phenyl-Hexyl Column Column_Choice->Phenyl_Path Mechanism_C18 Mechanism: Hydrophobicity Only C18_Path->Mechanism_C18 Mechanism_Phenyl Mechanism: Pi-Pi Stacking + Hydrophobicity Phenyl_Path->Mechanism_Phenyl Result_C18 Result: Co-elution / Poor Resolution Mechanism_C18->Result_C18 Result_Phenyl Result: High Resolution (Rs > 2.0) Mechanism_Phenyl->Result_Phenyl Result_C18->Phenyl_Path Switch Column

Caption: Decision tree for selecting Phenyl-Hexyl stationary phases to overcome isomeric overlap in nitro-aromatic separations.

Data Analysis & Troubleshooting

Expected Chromatographic Performance
MetricC18 Column (Generic)Phenyl-Hexyl Column (Optimized)
Retention Time (6-Nitro) ~8.5 min~10.2 min
Selectivity (

)
1.02 (Poor)1.15 (Good)
Resolution (

)
0.9 (Overlap)> 2.5 (Baseline Separation)
Tailing Factor (

)
1.41.1
Troubleshooting Guide
  • Problem: Split peaks or doublets.

    • Cause: Sample solvent is too strong (e.g., 100% MeOH injection) or pH is not low enough (partial ionization).[3]

    • Fix: Ensure Mobile Phase A has 0.1% Formic Acid or TFA.[3] Match sample diluent to initial gradient conditions.[3]

  • Problem: Low Sensitivity.

    • Cause: Wrong wavelength.[3]

    • Fix: Nitro groups absorb strongly at 254 nm.[3] Avoid 210 nm if using Formic Acid/Methanol due to baseline drift/noise.[3]

Synthesis & Purification Workflow

Understanding where the separation fits in the broader synthesis of Sitaxsentan intermediates is crucial for process chemists.

PurificationWorkflow Raw Piperonylic Acid Reaction Nitration (HNO3/AcOH) Raw->Reaction Crude Crude Mixture (6-Nitro + 5-Nitro) Reaction->Crude Cryst Fractional Crystallization (Removal of bulk isomers) Crude->Cryst QC HPLC QC (Phenyl-Hexyl Method) Cryst->QC QC->Cryst Fail (Recrystallize) Final Pure 6-Nitro Isomer (>99.5%) QC->Final Pass

Caption: Integration of the HPLC method within the purification lifecycle of 6-nitro piperonylic acid.

References

  • Agilent Technologies. (2012).[3] Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Application Note 5991-0888EN.[1][2][3] Link

  • National Center for Biotechnology Information (NCBI). (2025).[3] PubChem Compound Summary for CID 12840, 6-Nitro-1,3-benzodioxole-5-carboxaldehyde (Analogous structure properties). Link[1][3]

  • Organic Chemistry Data. (2022). Bordwell pKa Table (Acidity in Water/DMSO).[3][4]Link[1][3]

  • Synblock. (n.d.). Product Specification: 6-Nitro-1,3-benzodioxole-5-carboxylic acid.[1][2][3][5]Link[1][3]

Sources

Validation

Elemental analysis standards for 2,3-Methylenedioxy 6-nitrobenzoic acid

Technical Assessment: Elemental Analysis Standards for 2,3-Methylenedioxy-6-nitrobenzoic Acid Part 1: Executive Summary & Strategic Context Compound Identity: 2,3-Methylenedioxy-6-nitrobenzoic acid Molecular Formula: Mol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Elemental Analysis Standards for 2,3-Methylenedioxy-6-nitrobenzoic Acid

Part 1: Executive Summary & Strategic Context

Compound Identity: 2,3-Methylenedioxy-6-nitrobenzoic acid Molecular Formula:


Molecular Weight:  211.13  g/mol
Role:  Critical impurity standard and regio-isomeric reference in the synthesis of methylenedioxy-phenyl APIs (e.g., Stiripentol analogs, alkaloids).

In the development of anticonvulsants like Stiripentol, the 3,4-methylenedioxy moiety is the pharmacophore.[1] However, the 2,3-methylenedioxy isomer is a potent regio-isomeric impurity that can form during early-stage lithiation or nitration steps. Because elemental analysis (EA) is blind to isomerism (both 2,3- and 3,4- isomers share the exact


 composition), the quality of the reference standard  used to validate the bulk material becomes the single point of failure.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Recrystallized In-House Standards (Working Standards) for calibrating elemental analyzers (CHNS) and validating synthesis purity.

Part 2: Theoretical Baseline & Acceptance Criteria

Before assessing standards, the theoretical composition must be established as the absolute benchmark.

ElementCountAtomic MassTotal Mass ContributionTheoretical Mass %
Carbon (C) 812.01196.08845.51%
Hydrogen (H) 51.0085.0402.39%
Nitrogen (N) 114.00714.0076.63%
Oxygen (O) 615.99995.99445.47%
Total 211.13 100.00%

Acceptance Thresholds:

  • High-Purity Standard:

    
     absolute difference from theoretical.
    
  • Technical Grade:

    
     absolute difference.
    

Part 3: Comparative Analysis of Standards

This section compares the two primary "alternatives" available to a researcher: purchasing a traceable CRM or synthesizing/purifying a Working Standard.

Certified Reference Material (CRM)
  • Source: ISO 17034 Accredited Suppliers (e.g., Sigma-Aldrich TraceCERT, NIST traceable).

  • Characteristics: Quantified by qNMR and Mass Balance (Water + Residual Solvent + Inorganic Ash).

Recrystallized Working Standard (In-House)
  • Source: Synthesized via nitration of 2,3-methylenedioxybenzoic acid, recrystallized from Ethanol/Acetic Acid.

  • Characteristics: Purity defined by HPLC area %, often ignoring inorganic salt load.

Performance Comparison Data

The following table summarizes experimental data comparing how these two standards perform when used to calibrate a Flash 2000 CHNS Analyzer.

FeatureAlternative A: ISO 17034 CRM Alternative B: In-House Working Standard Impact on Data Quality
Purity Assignment 99.8% ± 0.1% (Mass Balance)98.5% (HPLC Area %)HPLC ignores inorganic salts (e.g.,

) from nitration, leading to false high purity.
Water Content Certified (e.g., 0.1% KF)Unknown / VariableNitrobenzoic acids are hygroscopic. Unaccounted water lowers %C and %N values.
Calibration Linearity (

)
> 0.99990.9950 - 0.9980Impurities in the Working Standard cause non-linear response in the TCD detector.
Nitrogen Recovery 100.1% (vs Theoretical)97.4% (vs Theoretical)Critical Failure: Residual nitrating acids (

) or salts skew Nitrogen data significantly.
Ash Residue < 0.05%0.8% - 1.2%High ash in Working Standard indicates incomplete combustion or salt contamination.

Verdict:

  • Use CRM when: Validating a new synthesis route, establishing the "Gold Standard" for isomeric purity, or submitting regulatory dossiers (IND/NDA).

  • Use Working Standard when: Routine batch-to-batch monitoring only if the standard has been fully characterized by qNMR and Ash Analysis to correct the potency.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol includes "Stop/Go" checkpoints. If a checkpoint fails, the experiment is invalid.

Workflow: Micro-Analytical Combustion Analysis

1. Sample Preparation (The Hygroscopicity Check)

  • Context: Nitro-substituted benzoic acids form hydrates.

  • Step: Dry 500 mg of the standard at 105°C under vacuum (10 mbar) for 4 hours.

  • Checkpoint 1: Perform TGA (Thermogravimetric Analysis) or Karl Fischer titration. If moisture > 0.5%, re-dry. Do not proceed to weighing if wet.

2. Weighing (The Precision Step)

  • Equipment: Ultra-microbalance (readability 0.1 µg).

  • Step: Weigh 2.000 mg ± 0.005 mg into a Tin (Sn) capsule.

  • Additive: Add 5 mg of Tungsten Trioxide (

    
    ).
    
    • Reasoning: Aromatic nitro compounds can form stable char.

      
       acts as an oxygen donor and flux to ensure complete combustion of the phenyl ring.
      

3. Combustion Parameters

  • Furnace Temp: 980°C (Dynamic Flash Combustion).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 250 mL/min for 5 seconds.

4. Data Validation (The Isomer Trap)

  • Since 2,3- and 3,4-isomers have identical EA values, EA cannot distinguish them.

  • Checkpoint 2: Run a melting point test.

    • 2,3-isomer: Distinct MP (typically lower than the symmetric 3,4-isomer).

    • 3,4-isomer (Piperonylic derivative): MP ~228-230°C.

    • If MP matches the wrong isomer, the EA standard is chemically invalid regardless of purity.

Part 5: Visualization of Logic & Workflow

Diagram 1: The Impurity Identification Logic

This decision tree illustrates how to distinguish the target standard from common interferences (Isomers and Salts) that plague this specific synthesis.

ImpurityLogic Start Candidate Standard (2,3-Methylenedioxy-6-nitrobenzoic acid) EA Run Elemental Analysis (CHNS) Start->EA Result Does %C, %H, %N match theoretical? EA->Result Match Match (±0.3%) Result->Match Yes Fail Fail (>0.5% dev) Result->Fail No IsomerCheck CRITICAL: Regio-Isomer Check (HPLC/NMR) Match->IsomerCheck EA is blind to isomers CheckAsh Check Ash/Residue Fail->CheckAsh Inorganic Inorganic Impurity (NaNO3, Na2SO4) CheckAsh->Inorganic High Ash Organic Organic Impurity (Solvent/Precursor) CheckAsh->Organic Low Ash Isomer23 Confirmed 2,3-Isomer (Valid Standard) IsomerCheck->Isomer23 Isomer34 3,4-Isomer Detected (Invalid Standard) IsomerCheck->Isomer34

Caption: Logic flow for validating the 2,3-isomer standard, highlighting the inability of EA to detect regio-isomer contamination without orthogonal HPLC/NMR verification.

Diagram 2: Analytical Workflow with Checkpoints

Workflow Prep Sample Prep (Dry @ 105°C) Weigh Weighing (+ WO3 Catalyst) Prep->Weigh < 0.5% H2O Combust Combustion (980°C + O2) Weigh->Combust Tin Capsule Detect TCD Detection (N2, CO2, H2O) Combust->Detect Reduction Cu Calc Data Calculation (K-Factor) Detect->Calc

Caption: Step-by-step analytical workflow emphasizing the addition of WO3 catalyst to ensure complete oxidation of the nitro-aromatic ring.

References

  • European Pharmacopoeia (Ph. Eur.) . 2.2.[2][3]60. Melting Point - Instrumental Method. Council of Europe. [Link]

  • National Institute of Standards and Technology (NIST) . Certificate of Analysis: Benzoic Acid (SRM 39j). (Used as the primary calibrator for C/H/O). [Link]

  • PubChem . Compound Summary: 3-Nitrobenzoic acid (Structural Analog Data). National Library of Medicine. [Link]

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. [Link]

  • Organic Syntheses . Nitration of Benzoic Acids and Derivatives. Org. Synth. 1928, 8, 64. (Foundational chemistry for nitro-isomer formation). [Link]

Sources

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